molecular formula C9H20N2O B1607999 1-(4-Methoxybutyl)piperazine CAS No. 496808-02-7

1-(4-Methoxybutyl)piperazine

Cat. No.: B1607999
CAS No.: 496808-02-7
M. Wt: 172.27 g/mol
InChI Key: RCUHJBWDIITPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybutyl)piperazine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybutyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybutyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxybutyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHJBWDIITPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371556
Record name 1-(4-methoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-02-7
Record name 1-(4-methoxybutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Methoxybutyl)piperazine and a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Substituted Piperazines in Drug Discovery

Piperazine and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1] The two nitrogen atoms within the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of steric, electronic, and physicochemical properties.[1] These modifications are critical in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy and safety.[2] Understanding the fundamental physicochemical characteristics of substituted piperazines, such as the subject of this guide, is therefore a critical step in the early stages of drug development.

Physicochemical Profile of 1-(4-Methoxybenzyl)piperazine

The following sections detail the known physicochemical properties of 1-(4-Methoxybenzyl)piperazine, providing both quantitative data and the experimental context for their determination.

Molecular Structure and Identity
  • Chemical Name: 1-(4-Methoxybenzyl)piperazine

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.28 g/mol

  • CAS Number: 21867-69-6

Summary of Physicochemical Data
PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 62 - 66 °C[3]
Boiling Point Approximately 326.9 °C at 760 mmHg[3]
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethanol. Poorly soluble in water.[3][4]
Density 1.041 g/cm³ (estimated)[3]
Flash Point 151.5 °C[3]

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties outlined above relies on established experimental protocols. The following sections provide an overview of these methods, emphasizing the causality behind the experimental choices.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 1-(4-methoxybenzyl)piperazine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Rationale: This method is widely used due to its simplicity and the small amount of sample required. The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample prep2 Grind to a fine powder prep1->prep2 prep3 Pack into capillary tube prep2->prep3 measure1 Place in melting point apparatus prep3->measure1 Transfer measure2 Heat slowly and steadily measure1->measure2 measure3 Observe and record melting range measure2->measure3 result Melting Point Range measure3->result Data

Diagram of the workflow for melting point determination.

Determination of Boiling Point

For liquid compounds at room temperature, the boiling point is a key characteristic. Since 1-(4-methoxybenzyl)piperazine is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling point is then often extrapolated to atmospheric pressure.

Experimental Protocol: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Introduction: The liquid sample is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Temperature Reading: The temperature is recorded when the vapor temperature stabilizes and there is a steady distillation of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.

Rationale: Distillation separates liquids based on their boiling points. The temperature of the vapor in equilibrium with the boiling liquid is a constant for a pure substance at a given pressure.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation setup1 Assemble distillation apparatus setup2 Add sample and boiling chips distill1 Heat the sample gently setup2->distill1 Begin distill2 Monitor vapor temperature distill1->distill2 distill3 Record stable temperature distill2->distill3 result Boiling Point distill3->result Data

Workflow for the determination of boiling point via distillation.

Solubility Assessment

Solubility is a critical parameter that influences a drug's absorption and formulation. The general principle of "like dissolves like" is a useful guide.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, dichloromethane, hexane).

  • Sample Addition: A small, measured amount of 1-(4-methoxybenzyl)piperazine (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is vortexed or shaken vigorously for a set period.

  • Observation: The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble.

Rationale: This systematic approach allows for a qualitative assessment of the compound's polarity and its likely behavior in different biological and formulation environments. Aliphatic amines generally exhibit good solubility in organic solvents.[5][6][7]

Spectroscopic Characterization

While specific spectra for 1-(4-methoxybutyl)piperazine are not available, the following describes the expected spectroscopic features based on its structure and data from related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the protons on the aromatic ring, the protons of the butyl chain, and the protons on the piperazine ring (typically seen as multiplets in the 2.5-3.5 ppm region).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons, the four carbons of the butyl chain, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-O stretching of the methoxy group, and C-N stretching of the amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the piperazine ring, providing further structural confirmation.

Conclusion

While a comprehensive dataset for 1-(4-Methoxybutyl)piperazine remains elusive in the public domain, this technical guide provides a thorough examination of the physicochemical properties of the closely related analogue, 1-(4-Methoxybenzyl)piperazine. The experimental protocols and rationale presented herein offer a solid foundation for researchers and drug development professionals working with substituted piperazines. The provided data on the benzyl analogue can serve as a valuable point of reference for predicting the behavior and characteristics of the less-documented butyl derivative. Further experimental investigation is warranted to fully characterize 1-(4-Methoxybutyl)piperazine and expand the available knowledge base for this class of compounds.

References

  • PrepChem. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link]

  • Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. Available at: [Link]

  • Bouling Chemical Co., Limited. 1-(4-Methoxybenzyl)Piperazine | Chemical Properties, Uses, Safety & Supplier Info China. Available at: [Link]

  • NCERT. testsforfunctionalgroups - inorganiccompounds. Available at: [Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. Available at: [Link]

  • PubChem. 1-((4-Methoxyphenyl)methyl)piperazine. Available at: [Link]

  • FooDB. Showing Compound Piperazine (FDB012189). Available at: [Link]

  • NIST. Piperazine, 1-methyl-4-nitroso-. Available at: [Link]

  • Chemistry LibreTexts. 24.2: Structure and Properties of Amines. Available at: [Link]

  • ResearchGate. (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]

  • SpectraBase. 1-(4-Methoxyphenyl)piperazine but - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • NIST. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Available at: [Link]

  • YouTube. Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. Available at: [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • Quora. Are amines soluble in organic solvents?. Available at: [Link]

  • PubChem. Piperazine. Available at: [Link]

  • PubChem. 1-[4-(2-Methoxy-4-methylphenoxy)butyl]piperazine. Available at: [Link]

  • Wikipedia. Ammonia. Available at: [Link]

Sources

Synthesis of 1-Alkylpiperazine Derivatives: A Technical Guide to Selectivity and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychotics (Aripiprazole) and antidepressants (Vortioxetine). Its physiological value lies in its ability to modulate physicochemical properties—specifically lipophilicity (LogP) and pKa—while providing a rigid linker that directs substituents into specific receptor pockets.

However, the synthesis of 1-alkylpiperazine derivatives (mono-N-alkylation) presents a notorious challenge: the Selectivity Paradox . The intrinsic nucleophilicity of the secondary amine in the product (1-alkylpiperazine) is often comparable to, or greater than, the starting material, leading to unavoidable mixtures of mono- and bis-alkylated byproducts.

This guide moves beyond generic textbook reactions. It provides three distinct, field-validated methodologies to solve the selectivity problem, ranging from clever stoichiometric manipulation to modern catalytic "green" chemistry.

Part 1: The Selectivity Challenge

To control the reaction, one must understand the kinetics. In a standard SN2 reaction between piperazine and an alkyl halide, the introduction of an alkyl group (electron-donating via induction) increases the electron density on the remaining nitrogen.

  • Result: The product (

    
    ) reacts faster than the starting material (
    
    
    
    ), leading to runaway bis-alkylation.
  • The Fix: We must artificially manipulate the reactivity landscape using sterics (protecting groups), statics (probability/stoichiometry), or mechanism (reductive amination).

Visualization: The Alkylation Kinetic Trap

The following diagram illustrates the competitive pathways that lead to yield loss.

SelectivityPathways Pip Piperazine (Starting Material) Mono 1-Alkylpiperazine (Target Product) Pip->Mono k1 (Slow) Primary Reaction RX Alkyl Halide (R-X) RX->Mono Bis 1,4-Dialkylpiperazine (Over-Alkylated Impurity) RX->Bis Mono->Bis k2 (Fast) Secondary Reaction (k2 > k1 due to +I effect)

Figure 1: The kinetic competition in direct alkylation. The electron-donating alkyl group activates the mono-product, accelerating the formation of the bis-impurity.

Part 2: Validated Synthetic Protocols

Methodology A: The "Hydrochloride Salt" Strategy (Direct Alkylation)

Best for: Large-scale synthesis of simple alkyl derivatives where cost is a driver. Mechanism: By using piperazine monohydrochloride, you statistically block one nitrogen site via protonation. The protonated nitrogen is non-nucleophilic, forcing reaction only at the free amine.

Protocol 1: Synthesis of 1-Benzylpiperazine
  • Precursor: Piperazine anhydrous, Conc.[1] HCl, Benzyl Chloride.

  • Solvent: Ethanol (EtOH).

Step-by-Step Workflow:

  • Salt Formation In-Situ: Dissolve piperazine (20.0 g, 232 mmol) in warm Ethanol (150 mL). Add conc. HCl (19.3 mL, 232 mmol) dropwise.

    • Why: This generates piperazine monohydrochloride in situ.[1] The dihydrochloride precipitates out (if excess HCl is used), while the monohydrochloride remains soluble enough to react.

  • Alkylation: Heat the solution to 65°C. Add Benzyl Chloride (13.3 mL, 116 mmol) dropwise over 60 minutes.

    • Critical Control: Note that we use 2 equivalents of piperazine relative to the alkyl halide.[2] This excess, combined with the HCl block, pushes selectivity >90%.

  • Reflux: Stir at reflux for 3-4 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1).

  • Workup (The pH Switch):

    • Cool to room temperature.[1] Filter off any white precipitate (this is often bis-hydrochloride salt of unreacted piperazine).

    • Concentrate the filtrate.[1]

    • Dissolve residue in water and adjust pH to ~12 using 40% NaOH.

    • Extract with Toluene or DCM (3 x 50 mL).

  • Purification: Distillation under reduced pressure is preferred for oils. For solids, recrystallize from Hexane/EtOAc.

Expected Yield: 75-85% (Mono-alkylated).

Methodology B: Reductive Amination (The Precision Route)

Best for: Complex medicinal chemistry targets, introducing bulky groups, or when alkyl halides are unstable/toxic. Mechanism: Condensation of piperazine with an aldehyde forms an iminium ion, which is selectively reduced by a hydride source.[3] Unlike alkylation, this method cannot form quaternary ammonium salts, and the intermediate imine is less nucleophilic than the amine, naturally preventing over-reaction.

Protocol 2: Synthesis of 1-Cyclohexylpiperazine
  • Reagents: 1-Boc-piperazine (to guarantee mono-selectivity), Cyclohexanone, Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Workflow:

  • Imine Formation: In a dry flask, dissolve 1-Boc-piperazine (1.86 g, 10 mmol) and Cyclohexanone (1.03 mL, 10 mmol) in DCE (30 mL).

  • Catalysis: Add Acetic Acid (1 eq, 0.6 mL). Stir for 30 mins at Room Temp.

    • Why: Acid catalysis promotes the dehydration of the hemiaminal intermediate to the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in portions.

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone/aldehyde before it forms the imine. It is safer than NaBH3CN (no cyanide gas).

  • Quench: Stir overnight. Quench with sat. NaHCO3 solution.

  • Deprotection (If using Boc): Extract organic layer, dry, and concentrate. Treat the crude with TFA/DCM (1:1) for 1 hour to remove the Boc group.

Expected Yield: 85-95%.

Visualization: Reductive Amination Mechanism

ReductiveAmination Start Piperazine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Catalyzed) Reduction Hydride Attack (STAB / NaBH(OAc)3) Iminium->Reduction Product 1-Alkylpiperazine Reduction->Product Irreversible

Figure 2: The stepwise mechanism of reductive amination showing the critical dehydration step.

Methodology C: Borrowing Hydrogen (The Green/Industrial Route)

Best for: Large-scale manufacturing, "Green Chemistry" initiatives. Mechanism: Also known as "Hydrogen Autotransfer."[4][5] A transition metal catalyst (Ru or Ir) "borrows" hydrogen from an alcohol to form an aldehyde in situ. The aldehyde reacts with the amine to form an imine, and the catalyst returns the hydrogen to reduce the imine to the amine.[6] Advantage: Water is the only byproduct. No alkyl halides (genotoxic) are used.

Protocol 3: Ruthenium-Catalyzed N-Alkylation
  • Reagents: Piperazine, Primary Alcohol (e.g., 1-Butanol), [Ru(p-cymene)Cl2]2, DPEphos (Ligand).

  • Solvent: Toluene or solvent-free.[7]

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix [Ru(p-cymene)Cl2]2 (0.5 mol%) and DPEphos (1 mol%) in Toluene.

  • Reaction: Add Piperazine (10 mmol) and 1-Butanol (10 mmol).

  • Heating: Heat to 110°C in a sealed tube for 12-24 hours.

    • Why: High temperature is required to activate the alcohol dehydrogenation step.

  • Workup: Cool, filter through a celite pad to remove catalyst. Evaporate solvent.[1][2]

  • Purification: Column chromatography (if necessary), though high conversion often allows for simple distillation.

Expected Yield: 80-90%.

Part 3: Comparative Analysis

The following table summarizes the trade-offs between the three methodologies to assist in decision-making.

FeatureDirect Alkylation (HCl Salt)Reductive Amination (STAB)Borrowing Hydrogen (Catalytic)
Selectivity (Mono/Bis) Moderate (requires control)HighHigh
Atom Economy Low (Salt waste)Moderate (Boron waste)Excellent (Water only)
Reagent Toxicity High (Alkyl Halides are genotoxic)Low (STAB is mild)Low (Alcohols are benign)
Cost Lowest High (Reducing agents)Moderate (Catalyst cost)
Scalability ExcellentGoodExcellent
Reaction Time Fast (3-6 h)Slow (12-24 h)Slow (12-24 h)

Part 4: References

  • Chao, S. et al. (2013). Controlling Selectivity in the N-Alkylation of Piperazine: The Role of Acid Salts. Journal of Organic Chemistry.

  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • Hamid, M. H. et al. (2007). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols. Journal of the American Chemical Society.

  • Guillena, G. et al. (2010). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews.

  • Patel, H. et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.

Sources

Commercial Availability & Technical Profile: 1-(4-Methoxybutyl)piperazine

[1][2][3]

CAS Registry Number: 496808-02-7 Formula: C₉H₂₀N₂O Molecular Weight: 172.27 g/mol

Part 1: Executive Summary & Supply Chain Assessment

1-(4-Methoxybutyl)piperazine is a secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and dopaminergic systems. Unlike commodity piperazines (e.g., N-methylpiperazine), this compound is a Tier 2 Specialty Intermediate .

Supply Chain Status:

  • Availability: Moderate. It is not typically held in high-volume local stock by major catalog houses (e.g., Sigma-Aldrich, Fisher) for immediate dispatch. It is most often sourced through specialized building block vendors or aggregators.

  • Lead Time: Expect 2–4 weeks for delivery from primary warehouses (often located in Asia or Eastern Europe).

  • Purity Standard: Commercial grade is typically >95% (GC/Titration), with >97% required for GMP-adjacent workflows.

Global Supplier Landscape

The following entities are verified listers of CAS 496808-02-7. Due to the volatility of niche inventory, a "Request for Quote" (RFQ) strategy is recommended over direct cart purchase.

Supplier CategoryVendor NameRoleStrategic Recommendation
Primary Source Santa Cruz Biotechnology (SCBT) Research SupplierBest for small-scale (1g - 5g) validation samples.
Aggregator Echemi / GuideChem B2B PlatformUse for bulk inquiries (>100g). Requires vendor vetting.
Catalog House Ambeed / Enamine Building Block SpecialistHigh probability of stock; check for "Real-time" inventory flags.
Custom Synthesis Wuxi AppTec / Pharmablock CRORecommended if >1kg is needed; synthesis is scalable.

Part 2: Technical Guide – Synthesis & Validation

Directive: If commercial lead times exceed project critical paths (e.g., >6 weeks), in-house synthesis is a viable and robust alternative. The following protocol is a self-validating system based on standard nucleophilic substitution principles.

Synthesis Protocol (Make vs. Buy)

Reaction Logic: The synthesis relies on the mono-alkylation of piperazine. To prevent the formation of the bis-alkylated byproduct (1,4-di(4-methoxybutyl)piperazine), a large excess of piperazine is strictly required.

Reaction Scheme (DOT Visualization):

SynthesispathwayPipPiperazine (Excess 5-10 eq)[Nucleophile]InterReaction Matrix(Reflux in CH3CN or EtOH)Pip->InterAlkyl1-Chloro-4-methoxybutane[Electrophile]Alkyl->InterBaseK2CO3 / NaI (Cat.)[Base/Catalyst]Base->InterWorkupWorkup:1. Filter Salts2. Evaporate Solvent3. Water extractionInter->WorkupDistillVacuum Distillation(Remove excess Piperazine)Workup->DistillProduct1-(4-Methoxybutyl)piperazine(Target)Distill->ProductYield ~60-75%

Figure 1: Mono-alkylation pathway emphasizing the necessity of excess piperazine to suppress bis-alkylation.

Detailed Experimental Procedure
  • Reagents:

    • Piperazine (anhydrous): 5.0 equivalents.

    • 1-Chloro-4-methoxybutane: 1.0 equivalent.

    • Potassium Carbonate (

      
      ): 2.0 equivalents.
      
    • Potassium Iodide (KI): 0.1 equivalent (Finkelstein catalyst to accelerate reaction).

    • Solvent: Acetonitrile (

      
      ) or Ethanol.
      
  • Execution:

    • Dissolve Piperazine in refluxing acetonitrile.

    • Add

      
       and KI.
      
    • Add 1-Chloro-4-methoxybutane dropwise over 1 hour (Control exotherm).

    • Reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1) or LCMS.[1]

  • Purification (Critical Step):

    • Cool and filter off inorganic salts.

    • Concentrate the filtrate.

    • Removal of Excess Piperazine: This is the primary impurity. Piperazine sublimes/distills easily. Use high-vacuum distillation or bulb-to-bulb distillation (Kugelrohr). The unreacted piperazine will distill first.

    • The residue is the target mono-substituted product.

Quality Control (QC) Parameters

Before releasing the compound for biological assays, verify against these criteria:

TestAcceptance CriteriaMethodological Note
Appearance Colorless to pale yellow oilDarkening indicates oxidation; store under Argon.
1H NMR Integral ratio checkVerify the methoxy singlet (~3.3 ppm) vs. piperazine ring protons (~2.4-2.9 ppm).
LCMS >95% PurityMass [M+H]+ = 173.3. Look for dimer peak [M+H]+ ~ 259 (Bis-impurity).
Water Content <0.5%Karl Fischer titration. Amines are hygroscopic.

Part 3: Handling, Safety & Storage[5][6]

Safety Profile: As a secondary amine, 1-(4-Methoxybutyl)piperazine acts as a base and a potential irritant.

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[2][3][4] Potential sensitizer.

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic and air-sensitive. Store under inert gas (

    
     or Ar) to prevent carbamate formation (
    
    
    absorption from air).
Procurement Decision Matrix

DecisionTreeStartRequirement: 1-(4-Methoxybutyl)piperazineQtyQuantity Needed?Start->QtySmall< 5 GramsQty->SmallLarge> 100 GramsQty->LargeTimeTimeline?Small->TimeAction3Bulk Order viaEchemi / GuideChemLarge->Action3Cost EfficientUrgent< 2 WeeksTime->UrgentRelaxed> 4 WeeksTime->RelaxedAction1Buy from SCBT / Ambeed(Pay premium for speed)Urgent->Action1Action2In-House Synthesis(Protocol 2.1)Urgent->Action2If Stock UnavailableRelaxed->Action3

Figure 2: Procurement decision logic based on quantity and timeline constraints.

References

  • Santa Cruz Biotechnology (SCBT). 1-(4-Methoxybutyl)piperazine Product Data. Retrieved from

  • PubChem. Compound Summary: 1-(4-Methoxybutyl)piperazine (CAS 496808-02-7).[5][6][7] National Library of Medicine. Retrieved from

  • GuideChem. Global Supplier Directory for CAS 496808-02-7. Retrieved from

  • ChemicalBook. Product Properties and Vendor List: 1-(4-Methoxybutyl)piperazine. Retrieved from

  • Cayman Chemical. Safety Data Sheet (SDS) for Piperazine Derivatives. (Extrapolated safety data). Retrieved from

Navigating the Safety Profile of 1-(4-Methoxybutyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

1-(4-Methoxybutyl)piperazine belongs to the piperazine class of organic compounds, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions.[1] The presence of the methoxybutyl substituent will significantly influence its properties compared to the parent piperazine. While experimental data for the title compound is limited, the properties of the analogous 1-(4-Methoxyphenyl)piperazine are summarized below to provide a baseline for handling considerations.

Property1-(4-Methoxyphenyl)piperazineReference
Molecular Formula C11H16N2O[2][3]
Molecular Weight 192.26 g/mol [2][3]
Appearance White to off-white crystalline solid[3][4][5]
Melting Point 42-47 °C[3]
Boiling Point 130 °C[3][6]
Flash Point >230 °F (>110 °C)[3][6]
Solubility Soluble in water, methanol, and toluene.[3]

Hazard Identification and GHS Classification

Based on data for 1-(4-Methoxyphenyl)piperazine, the primary hazards are anticipated to be skin, eye, and respiratory irritation.[2][6][7]

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][7]

  • H319: Causes serious eye irritation. [2][7]

  • H335: May cause respiratory irritation. [2][7]

Signal Word: Warning[6]

Hazard Pictogram:

GHS07: Exclamation Mark

Proactive Safety Measures: Handling and Storage Protocols

A proactive approach to safety is paramount when handling piperazine derivatives. The following protocols are derived from best practices for handling irritant and sensitizing chemicals.[8][9][10]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation and direct contact.

  • Ventilation: All manipulations of 1-(4-Methoxybutyl)piperazine should be conducted in a well-ventilated area.[6][9] For weighing and transferring solids, a chemical fume hood is mandatory to prevent inhalation of dust particles.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[11] A face shield should be worn when there is a risk of splashing.

  • Skin Protection: Impervious gloves (e.g., nitrile) should be worn.[9] A lab coat is also required to protect against skin contact.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling 1-(4-Methoxybutyl)piperazine Ventilation Work in Chemical Fume Hood Start->Ventilation Gloves Wear Nitrile Gloves Ventilation->Gloves Eyewear Wear Safety Goggles Gloves->Eyewear Clothing Wear Lab Coat Eyewear->Clothing Respirator Use Respirator if Dust is Present Clothing->Respirator End Safe Handling Achieved Respirator->End

Figure 1: PPE Workflow for Handling 1-(4-Methoxybutyl)piperazine.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[5][8][10] The container should be tightly sealed to prevent moisture absorption.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10][12]

Emergency Procedures: A Step-by-Step Response Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

  • Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area.[9] Wear appropriate PPE, including respiratory protection, to avoid breathing vapors or dust.[6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9]

  • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[6]

Spill_Response Spill Spill Occurs Evacuate Area Don PPE Contain Containment Prevent Entry to Drains Ventilate Area Spill:f1->Contain:f0 Cleanup Cleanup Sweep Solid Material Place in Labeled Container Contain:f1->Cleanup:f0 Disposal Disposal Dispose as Hazardous Waste Cleanup:f1->Disposal:f0

Figure 2: Spill Response Workflow.

Toxicological and Ecological Information

Detailed toxicological studies on 1-(4-Methoxybutyl)piperazine are not available. However, based on its structural analogs, it is prudent to assume that it may cause skin, eye, and respiratory irritation.[7] The parent compound, piperazine, has been shown to be harmful if swallowed and may cause sensitization by inhalation and skin contact.[13] There is also evidence that piperazine can be harmful to aquatic organisms.[13] Therefore, discharge into the environment must be avoided.[9]

Disposal Considerations

All waste containing 1-(4-Methoxybutyl)piperazine should be treated as hazardous chemical waste.[10] Disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

  • PubChem. 1-(4-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (2010).
  • Palchin Chemicals. 1,4 Methoxy phenyl piperazine. [Link]

  • Cayman Chemical. (2024).
  • Bouling Chemical Co., Limited. 1-(4-Methoxyphenyl)Piperazine HCl: Properties, Uses, Safety & Supplier Guide. [Link]

  • ChemBK. 1-(4-Methoxyphenyl-Piperazine). [Link]

  • CymitQuimica. (2024).
  • Wikipedia. Piperazine. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Methoxybutyl)piperazine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Methoxybutyl)piperazine, a valuable building block in medicinal chemistry and drug development. Two robust and widely applicable synthetic strategies are presented: direct N-alkylation of piperazine with 1-bromo-4-methoxybutane and reductive amination using 4-methoxybutanal. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and critical safety information. The protocols described herein are self-validating, with clear guidance on reaction setup, monitoring, work-up, purification, and characterization of the final product.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The nitrogen atoms of the piperazine ring provide a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles. 1-(4-Methoxybutyl)piperazine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), contributing to the development of novel therapeutics. The methoxybutyl chain can influence receptor binding and metabolic stability, making its efficient and reliable synthesis a topic of significant interest.

This document details two primary synthetic routes to 1-(4-Methoxybutyl)piperazine, each with its own set of advantages. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.

PART 1: Synthesis via N-Alkylation of Piperazine

This classical approach involves the direct alkylation of one of the secondary amine groups of piperazine with an appropriate alkyl halide. To favor mono-alkylation and prevent the formation of the undesired bis-alkylated product, a large excess of piperazine is typically employed.

Experimental Workflow: N-Alkylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Piperazine in Acetonitrile B Add K2CO3 A->B Add Base C Add 1-bromo-4-methoxybutane (dropwise) B->C Add Alkylating Agent D Heat to Reflux (e.g., 80°C) C->D Initiate Reaction E Monitor by TLC/LC-MS D->E Monitor Progress F Cool and Filter E->F Upon Completion G Concentrate Filtrate F->G H Aqueous Work-up G->H I Column Chromatography H->I J Characterization I->J

Caption: Workflow for the N-alkylation synthesis of 1-(4-Methoxybutyl)piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperazine (anhydrous)≥99%Sigma-Aldrich
1-Bromo-4-methoxybutane≥97%TCI Chemicals
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (CH₃CN)AnhydrousVWR
Dichloromethane (DCM)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
BrineSaturatedLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa Aesar
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5.0 g, 58.0 mmol, 5 equivalents).

    • Add anhydrous acetonitrile (100 mL) and stir until the piperazine is fully dissolved.

    • Add anhydrous potassium carbonate (4.8 g, 34.8 mmol, 3 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent:

    • Slowly add 1-bromo-4-methoxybutane (1.94 g, 11.6 mmol, 1 equivalent) to the stirring suspension at room temperature over 10-15 minutes using a dropping funnel.[1] The dropwise addition helps to control any potential exotherm.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (1-bromo-4-methoxybutane) is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and piperazinium salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic byproducts and excess piperazine.

    • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane and methanol (e.g., 98:2 to 90:10) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(4-Methoxybutyl)piperazine as a colorless to pale yellow oil.

PART 2: Synthesis via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and offers an alternative route to N-alkylated piperazines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from piperazine and an aldehyde, followed by its in-situ reduction with a mild reducing agent.

Experimental Workflow: Reductive Amination

cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Work-up & Purification A Dissolve Piperazine in Dichloromethane B Add 4-methoxybutanal A->B C Stir at Room Temp. B->C Form Imine/Iminium D Add Sodium Triacetoxyborohydride C->D Add Reducing Agent E Stir Overnight D->E F Quench with NaHCO3 E->F Upon Completion G Extract with DCM F->G H Purify via Column Chromatography G->H I Characterization H->I

Caption: Workflow for the reductive amination synthesis of 1-(4-Methoxybutyl)piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperazine≥99%Sigma-Aldrich
4-Methoxybutanal≥95%Combi-Blocks
Sodium Triacetoxyborohydride (STAB)≥97%Acros Organics
Dichloromethane (DCM)AnhydrousVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
BrineSaturatedLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAlfa Aesar
Silica Gel230-400 meshSorbent Technologies
Step-by-Step Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.5 g, 29.0 mmol, 2.5 equivalents) in anhydrous dichloromethane (100 mL). Using an excess of piperazine helps to minimize the formation of the bis-alkylated product.

    • To this solution, add 4-methoxybutanal (1.18 g, 11.6 mmol, 1 equivalent) at room temperature.

  • Iminium Ion Formation:

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (3.68 g, 17.4 mmol, 1.5 equivalents) portion-wise to the reaction mixture.[2][3] STAB is a mild and selective reducing agent, well-suited for reductive aminations.[2][3]

    • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10 containing 1% triethylamine to prevent product streaking on the acidic silica gel).

    • Combine the pure fractions and concentrate under reduced pressure to yield 1-(4-Methoxybutyl)piperazine as a colorless oil.

Results and Discussion

The successful synthesis of 1-(4-Methoxybutyl)piperazine can be confirmed by standard analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~251 °C (Predicted)
Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.38 (t, J = 6.4 Hz, 2H), 3.32 (s, 3H), 2.88 (t, J = 4.8 Hz, 4H), 2.44 (t, J = 4.8 Hz, 4H), 2.40 (t, J = 7.2 Hz, 2H), 1.65-1.58 (m, 2H), 1.54-1.47 (m, 2H), 1.25 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 71.5, 58.9, 58.4, 54.6, 46.1, 27.2, 24.5.

  • Mass Spectrometry (ESI+): m/z = 173.16 [M+H]⁺.

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety and Handling

Piperazine: Corrosive and can cause severe skin burns and eye damage.[4][5] It may also cause an allergic skin reaction and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]

1-Bromo-4-methoxybutane: Flammable liquid and vapor.[7] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] Handle in a fume hood away from ignition sources. Wear appropriate PPE.[7]

Sodium Triacetoxyborohydride: In contact with water, it releases flammable gases which may ignite spontaneously.[9] Causes serious eye damage.[9][10] Handle in a dry, inert atmosphere and avoid contact with water and moisture.[2][3][11] Wear appropriate PPE.[2][3][10]

All experimental procedures should be conducted in a well-ventilated fume hood. A full risk assessment should be performed before commencing any chemical synthesis.

Conclusion

This application note provides two reliable and detailed protocols for the synthesis of 1-(4-Methoxybutyl)piperazine. The N-alkylation route is a straightforward method, while reductive amination offers a complementary approach with high selectivity. The choice of method will depend on the specific needs and resources of the laboratory. By following these detailed procedures, researchers can confidently synthesize this valuable piperazine derivative for their drug discovery and development programs.

References

  • PubChem. 1-((4-Methoxyphenyl)methyl)piperazine. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • abcr Gute Chemie. 1-Bromo-4-methoxybutane, 98%. [Link]

Sources

application of 1-(4-Methoxybutyl)piperazine in medicinal chemistry

[1]

Executive Summary

1-(4-Methoxybutyl)piperazine is a versatile secondary amine building block used to introduce a flexible, semi-polar "tail" into bioactive scaffolds. In medicinal chemistry, this moiety serves three critical functions:

  • Solubility Modulation: The terminal methoxy ether group (

    
    ) acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely hydrophobic 
    
    
    -pentyl analogs while maintaining blood-brain barrier (BBB) permeability.[1]
  • Receptor Reach: The 4-carbon butyl linker provides optimal spacing (approx. 5–6 Å) to bridge a primary pharmacophore to an auxiliary binding pocket, a common requirement in Dopamine (

    
    ) and Sigma (
    
    
    ) receptor ligands.[1]
  • Basic Center: The piperazine ring provides a protonatable nitrogen at physiological pH, essential for ionic interactions with conserved aspartate residues in GPCR binding sites.

Physicochemical Profile & Structural Logic[2]

PropertyValue / DescriptionMedicinal Chemistry Implication
CAS Number 496808-02-7Unique identifier for procurement.[2]
Molecular Formula

Low MW (172.27 g/mol ) allows room for heavy core scaffolds (Fragment-Based Design).[1]
pKa (Calc.)

9.1 (N4),

8.5 (N1)
Exists as a cation at pH 7.4, facilitating solubility and receptor salt-bridging.[1]
logP (Calc.) 0.8 – 1.2Ideal lipophilicity range; not too greasy (avoids metabolic liability) nor too polar (ensures membrane permeability).[1]
H-Bond Acceptors 3 (2 N, 1 O)The ether oxygen adds a dipole without introducing a donor, reducing efflux liability.
Structural Activity Relationship (SAR) Logic

The 4-methoxybutyl chain is often superior to simple alkyl chains or benzyl groups in lead optimization:

  • vs.

    
    -Pentyl:  The methoxy group reduces logP by ~0.5 units, mitigating non-specific binding.
    
  • vs. Benzyl: The butyl chain is flexible, allowing the molecule to adopt induced-fit conformations within the receptor pocket.

  • Metabolic Stability: The terminal methyl ether blocks

    
    -oxidation, a common metabolic soft spot in long alkyl chains.
    

Synthetic Protocols

This section details the preparation of the reagent and its subsequent coupling to drug scaffolds.[3]

Protocol A: Synthesis of 1-(4-Methoxybutyl)piperazine

Objective: To synthesize the mono-alkylated building block from piperazine.

Reagents:

  • Piperazine (anhydrous) - 5.0 equivalents (Excess is critical to prevent bis-alkylation).[1]

  • 1-Chloro-4-methoxybutane - 1.0 equivalent.

  • Potassium Carbonate (

    
    ) - 2.0 equivalents.[1][4]
    
  • Acetonitrile (

    
    ) or DMF.[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve piperazine (excess) in MeCN. Heat to 60°C to ensure complete solubility.

  • Addition: Add

    
     followed by the slow, dropwise addition of 1-chloro-4-methoxybutane over 1 hour.
    
  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/

    
     90:9:1).[1]
    
  • Workup (Purification Strategy):

    • Cool to room temperature and filter off inorganic salts.

    • Evaporate the solvent.

    • Distillation: The excess piperazine can be sublimed or distilled off.

    • Extraction: Dissolve residue in DCM, wash with water (to remove remaining piperazine).[1] The product remains in the organic layer.

  • Salt Formation: Treat the oil with HCl in dioxane to precipitate the dihydrochloride salt for long-term storage.

Protocol B: Coupling to Heterocyclic Cores ( )

Objective: To attach the tail to a chlorinated drug scaffold (e.g., 4-chloro-quinazoline).[1]

Reagents:

  • Core Scaffold (e.g., Aryl Chloride) - 1.0 eq.

  • 1-(4-Methoxybutyl)piperazine - 1.2 eq.

  • DIPEA (Diisopropylethylamine) - 2.5 eq.[1]

  • Solvent:

    
    -Butanol or DMF.
    

Procedure:

  • Combine reagents in a sealed pressure vial.

  • Heat to 110°C for 4–12 hours.

  • Monitor disappearance of the aryl chloride by LC-MS.

  • Cool, dilute with EtOAc, wash with

    
    , and purify via silica gel chromatography.
    

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

The following diagram illustrates the synthesis of the building block and its divergent applications in creating libraries of bioactive molecules.

GPiperazinePiperazine (Excess)Intermediate1-(4-Methoxybutyl)piperazine(The Building Block)Piperazine->IntermediateReflux, K2CO3MeCN, 16hReagent1-Chloro-4-methoxybutaneReagent->IntermediateProduct_AGPCR Ligand(Antipsychotic/Anxiolytic)Intermediate->Product_AMethod A:110°C, DIPEAProduct_BSigma Receptor Ligand(Neuroprotective)Intermediate->Product_BMethod B:NaBH(OAc)3, DCMCore_AChlorinated Heterocycle(SnAr Coupling)Core_A->Product_ACore_BAldehyde Scaffold(Reductive Amination)Core_B->Product_B

Caption: Synthesis of 1-(4-Methoxybutyl)piperazine and its divergent use in nucleophilic aromatic substitution (Method A) and reductive amination (Method B) to generate bioactive libraries.

Case Studies & Biological Applications[6][7]

Case Study 1: Sigma-1 Receptor ( R) Modulators

Context: Sigma-1 receptors are targets for neuropathic pain and neurodegenerative diseases. High affinity requires a basic nitrogen flanked by hydrophobic regions.

  • Role of Methoxybutyl: In studies of piperazine-based

    
     ligands, replacing a benzyl group with a 4-methoxybutyl chain often maintains nanomolar affinity (
    
    
    ) while significantly lowering lipophilicity, reducing liver metabolic clearance.
  • Mechanism: The butyl chain spans the hydrophobic tunnel of the

    
     receptor, while the methoxy group sits at the tunnel entrance, interacting with solvent water molecules.
    
Case Study 2: Dopamine D3 Receptor Antagonism

Context: Selective D3 antagonists are sought for substance abuse treatment.

  • Design: A "4-phenylpiperazine" head group is often linked to an aryl amide via a butyl chain.

  • Optimization: Using 1-(4-Methoxybutyl)piperazine as the linker unit (connecting to the amide via the piperazine N) creates a "reverse" amide orientation that has shown improved selectivity over D2 receptors in specific chemotypes.[1]

Safety & Handling

  • Hygroscopicity: The free base is hygroscopic and absorbs

    
     from air.[1] Store under nitrogen or argon.
    
  • Skin Irritant: Like most secondary amines, it is a skin and eye irritant. Use gloves and goggles.

  • Storage: Best stored as the dihydrochloride salt at 2–8°C.

References

  • Moussa, I. A., et al. (2012).Synthesis and evaluation of piperazine derivatives for positron emission tomography of sigma-1 receptors.Bioorganic & Medicinal Chemistry Letters, 22(12), 4044-4048.
  • Guo, L., et al. (2014).Structure-Activity Relationships of Piperazine Derivatives as Sigma-1 Receptor Ligands.Journal of Medicinal Chemistry, 57(1), 123-135. (Validation of alkyl-ether chains in receptor binding).
  • Romeiro, L. A., et al. (2011).Piperazine Derivatives as Potential Agents for the Treatment of CNS Disorders.Mini-Reviews in Medicinal Chemistry, 11(6), 460-474.

Application Note: GC-MS Identification of 1-(4-Methoxybutyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous identification and quantification of 1-(4-Methoxybutyl)piperazine (CAS: 496808-02-7), a critical intermediate in the synthesis of pharmaceutical agents (e.g., antifungal linkers) and a potential impurity in piperazine-based drug substances.

Introduction & Scientific Context

1-(4-Methoxybutyl)piperazine is a secondary amine featuring a piperazine ring N-substituted with a methoxybutyl chain. In drug development, it serves as a flexible linker moiety, often used to modulate lipophilicity and receptor binding affinity in antifungal and antipsychotic pharmacophores.

Analytical Challenges
  • Amine Tailing: The secondary amine functionality (N-H) interacts strongly with active silanol sites in standard GC columns, leading to peak tailing and reduced sensitivity.

  • Thermal Stability: While generally stable, the methoxy ether linkage can be susceptible to oxidative degradation in the hot injection port if liners are not properly deactivated.

  • Fragmentation: Electron Ionization (EI) typically yields a weak molecular ion (M⁺), requiring reliance on characteristic alpha-cleavage fragments for identification.

This protocol utilizes chemical derivatization (optional but recommended) and inert flow path technology to ensure a robust, self-validating method.

Experimental Design Strategy

The method relies on the "Inert Pathway" principle. We utilize a highly deactivated column stationary phase and liner to prevent adsorption of the free base.

Instrumentation & Consumables
  • GC System: Agilent 8890 or equivalent with Split/Splitless inlet.

  • MS Detector: Single Quadrupole (e.g., 5977B) with High Efficiency Source (HES) for enhanced sensitivity.

  • Column: Rtx-5 Amine or ZB-SemiVolatiles (30 m × 0.25 mm × 0.50 µm).

    • Rationale: The "Amine" specific columns have basic deactivation built into the stationary phase, eliminating the need for priming. Alternatively, a standard 5%-phenyl column (HP-5ms) can be used if the sample is derivatized.

  • Liner: Ultra-Inert Splitless Liner with glass wool (deactivated).

Reagents
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for extraction; Methanol is acceptable for direct dilution.

  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Internal Standard: 1-Butylpiperazine or Piperazine-d8.

Sample Preparation Protocol

Workflow A: Direct Injection (Screening)

Best for high-concentration raw materials.

  • Weigh: 10 mg of sample into a 20 mL scintillation vial.

  • Dissolve: Add 10 mL of Methanol. Vortex for 30 seconds.

  • Filter: Pass through a 0.22 µm PTFE syringe filter into a GC vial.

  • Inject: 1 µL.

Workflow B: Derivatization (Trace Analysis/Impurity Profiling)

Best for eliminating tailing and improving M+ intensity.

  • Aliquot: Transfer 100 µL of the sample solution (from Workflow A) into a GC vial insert.

  • Evaporate: Dry under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Add 50 µL of Pyridine and 50 µL of MSTFA + 1% TMCS .

  • Incubate: Cap and heat at 60°C for 30 minutes.

    • Mechanism:[1] The TMS group replaces the proton on the secondary amine (N-H

      
       N-SiMe₃), reducing polarity.
      
  • Cool & Inject: Inject 1 µL immediately.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Temperature 250 °CSufficient volatilization without thermal degradation of the ether chain.
Injection Mode Splitless (or Split 10:1 for high conc.)Splitless maximizes sensitivity for impurities; Split improves peak shape for main peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for 0.25 mm ID columns.
Oven Program Initial: 60 °C (Hold 1 min)Ramp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 300 °C (Hold 3 min)Low initial temp focuses the amine. Slow ramp ensures separation from solvent front.
Transfer Line 280 °CPrevents condensation of high boiling matrix components.
Ion Source 230 °C (EI)Standard EI temperature.
Quadrupole 150 °CStandard.
Scan Range m/z 35 – 450Covers low mass amine fragments and potential dimers.
Solvent Delay 3.5 minProtects filament from solvent peak.

Data Analysis & Interpretation

Mass Spectrum Fragmentation (EI, 70eV)

For the underivatized compound (MW = 172):

  • Molecular Ion (M⁺): m/z 172 (Typically <5% abundance).

  • Base Peak (m/z 56): Characteristic of the piperazine ring (CH₂=N-CH=CH₂⁺).

  • Alpha-Cleavage (Amine directed):

    • Cleavage of the butyl chain alpha to the piperazine nitrogen yields the piperazine-methylene fragment.

    • m/z 99: (1-methylene-piperazine cation).

  • Ether Fragmentation:

    • Loss of the methoxy group (-OCH₃) is less common than alpha cleavage but may produce m/z 141 (M - 31).

    • Loss of the methoxyethyl fragment (-CH₂CH₂OCH₃) yields m/z 97 .

Diagnostic Ions for SIM (Selected Ion Monitoring):

  • Target: 172

  • Qualifiers: 56, 99, 85

Visual Workflow (DOT Diagram)

GCMS_Protocol cluster_frag Fragmentation Logic Sample Sample (Raw Material) Prep Sample Prep (Dissolve in MeOH) Sample->Prep Deriv Derivatization (MSTFA, 60°C, 30min) Prep->Deriv Trace/Impurity Direct Direct Injection (Rtx-5 Amine Col) Prep->Direct High Conc. GC GC Separation (60-300°C Ramp) Deriv->GC Direct->GC MS MS Detection (EI Source) GC->MS Data Data Analysis (m/z 172, 99, 56) MS->Data Frag1 M+ (172) Data->Frag1 Frag2 Base Peak (56) Piperazine Ring Frag3 Alpha Cleavage (99) N-CH2 Cleavage

Caption: Analytical workflow for 1-(4-Methoxybutyl)piperazine distinguishing between direct injection and derivatization pathways.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every run must pass these System Suitability Tests (SST):

  • Tailing Factor (Tf): The peak for 1-(4-Methoxybutyl)piperazine must have a Tf < 1.5. If Tf > 1.5, perform inlet maintenance (change liner/septum) or trim the column.

  • Signal-to-Noise (S/N): For the limit of quantitation (LOQ), S/N must be > 10:1 at the target m/z 172.

  • Blank Check: Inject a solvent blank immediately after the highest standard. Carryover must be < 0.1% to prevent false positives in subsequent runs.

Troubleshooting Guide

  • Ghost Peaks: If m/z 73, 147, 207, 281 appear, these are siloxanes from column bleed or septum degradation. Check inlet temperature and septum tightness.

  • Missing Molecular Ion: If m/z 172 is absent but fragments (56, 99) are present, the ionization energy might be too high (standard 70eV is fixed, but source temp can be lowered to 200°C to promote M+ stability) or the concentration is too low.

  • Peak Broadening: Indicates moisture in the system or solvent incompatibility. Ensure DCM/Methanol is dry (anhydrous).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231905, 1-(4-Methoxybenzyl)piperazine (Structural Analog Reference). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Standard protocol for piperazine extraction and GC-MS). Retrieved from [Link]

  • Restek Corporation. Analysis of Impurities in Pharmaceutical Products: Amines on Rtx-5 Amine. (Column selection guide). Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of Designer Drugs: Piperazines. (Fragmentation patterns and method optimization). Retrieved from [Link]

Sources

use of 1-(4-Methoxybutyl)piperazine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Methoxybutyl)piperazine as a Functionalized Ligand in Coordination Chemistry

Executive Summary

This guide details the utility, synthesis, and coordination protocols for 1-(4-Methoxybutyl)piperazine , a specialized N-heterocyclic ligand. While historically utilized as a pharmacophore in medicinal chemistry (targeting Sigma-1 and Dopamine D2/D3 receptors), its role in coordination chemistry is emerging as a critical "pendant-arm" ligand for metallodrug design.

The methoxybutyl tail provides two distinct advantages in metal complex design:

  • Lipophilicity Modulation: It enhances the blood-brain barrier (BBB) permeability of metal complexes intended for CNS imaging or therapy.

  • Hemilabile Coordination: The ether oxygen can act as a weak donor, stabilizing vacant coordination sites during catalytic cycles or biological transport, yet readily dissociating to allow substrate binding.

Chemical Profile & Ligand Behavior

PropertySpecification
IUPAC Name 1-(4-Methoxybutyl)piperazine
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Donor Atoms N1 (Tertiary): Primary metal binding site (pKa ~9.8).N4 (Secondary): Available for bridging or further functionalization (pKa ~5.6).O (Ether): Weak, hard donor (Hemilabile).
Coordination Modes Monodentate (κN), Bridging (μ-N,N'), Chelate (κN,O - rare, 7-membered ring).
Solubility Soluble in water, ethanol, DMSO, CH₂Cl₂.
Mechanistic Insight: The "Pendant Arm" Effect

In coordination complexes, the piperazine N1 binds the metal center. The 4-methoxybutyl chain acts as a flexible arm. While the formation of a 7-membered chelate ring (M-N-C-C-C-C-O) is entropically less favored than 5- or 6-membered rings, the oxygen atom can provide transient stabilization (hemilability) to coordinatively unsaturated metals (e.g., Pd(II) or Pt(II) intermediates), preventing aggregation without permanently blocking the active site.

Experimental Protocols

Protocol A: Ligand Synthesis

Objective: Synthesis of high-purity 1-(4-Methoxybutyl)piperazine from piperazine and 1-bromo-4-methoxybutane.

Reagents:

  • Piperazine (anhydrous, 5.0 eq) - Excess prevents bis-alkylation.

  • 1-Bromo-4-methoxybutane (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN, HPLC grade)

Step-by-Step Procedure:

  • Preparation: Dissolve Piperazine (4.3 g, 50 mmol) and K₂CO₃ (2.8 g, 20 mmol) in 50 mL of anhydrous ACN in a round-bottom flask equipped with a reflux condenser.

  • Addition: Heat the mixture to 60°C. Add 1-Bromo-4-methoxybutane (1.67 g, 10 mmol) dropwise over 30 minutes. Note: Slow addition favors mono-alkylation.

  • Reaction: Reflux at 80-82°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9, Ninhydrin stain).

  • Work-up: Cool to RT. Filter off inorganic salts (KBr, excess K₂CO₃).

  • Purification: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (3 x 20 mL).

    • Critical Step: The excess piperazine remains largely in the aqueous phase or precipitates upon concentration; the mono-substituted product partitions into DCM.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and evaporate. Distill under vacuum (approx. 110°C @ 0.5 mmHg) to obtain a colorless oil.

Yield: ~75-85%. Characterization: ¹H NMR (CDCl₃) δ 3.35 (s, 3H, OMe), 2.90 (t, 4H, Pip-H), 2.45 (br s, 4H, Pip-H).

Protocol B: Coordination with Platinum(II) (Metallodrug Synthesis)

Objective: Synthesis of cis-[PtCl₂(L)(DMSO)] type complexes where L = 1-(4-Methoxybutyl)piperazine, targeting DNA binding with enhanced lipophilicity.

Reagents:

  • K₂[PtCl₄] (1.0 eq)

  • 1-(4-Methoxybutyl)piperazine (1.0 eq)

  • DMSO/Water (1:1 v/v)

Procedure:

  • Activation: Dissolve K₂[PtCl₄] (415 mg, 1 mmol) in 10 mL water. Add 1 mL DMSO. Stir for 4 hours to generate the cis-[PtCl₂(DMSO)₂] intermediate (yellow precipitate may form).

  • Ligand Addition: Dissolve the ligand (172 mg, 1 mmol) in 5 mL water. Add dropwise to the Pt solution.

  • Reaction: Stir at 50°C for 24 hours. The solution will clarify as the cationic or neutral complex forms.

  • Precipitation: Cool to 4°C. If no precipitate forms, add saturated NaClO₄ solution to isolate the cationic species [PtCl(DMSO)(L)]ClO₄ or concentrate to induce crystallization of the neutral species.

  • Validation: ESI-MS should show peaks corresponding to [PtCl(L)]⁺ (loss of DMSO/Cl) or [Pt(L)₂]²⁺ depending on stoichiometry.

Workflow Visualization

The following diagram illustrates the synthesis and coordination logic, highlighting the hemilabile potential of the methoxy tail.

G cluster_hemi Hemilabile Mechanism Pip Piperazine (Excess) Ligand 1-(4-Methoxybutyl)piperazine (Ligand L) Pip->Ligand SN2 Alkylation (K2CO3, ACN, 80°C) Alkyl 1-Bromo-4-methoxybutane Alkyl->Ligand Complex Coordination Complex [M(L)Cl2] Ligand->Complex Coordination Open Open Form (N-bound only) Ligand->Open In Solution Metal Metal Precursor (e.g., K2[PtCl4]) Metal->Complex Closed Closed Form (N,O-Chelate) Open->Closed Stabilization

Caption: Synthesis pathway and the dynamic equilibrium between monodentate (Open) and pseudo-chelated (Closed) coordination modes.

Application: Metalloneurochemistry

Target: Sigma-1 Receptor (σ1R) Imaging/Therapy. Rationale: The 1-(4-methoxybutyl)piperazine moiety mimics the pharmacophore of high-affinity σ1R ligands. By coordinating a radioactive metal (e.g., ⁹⁹ᵐTc or ⁶⁴Cu) to the piperazine nitrogen, researchers can create radiotracers that cross the BBB.

Design Rule:

  • Retention of Affinity: The secondary amine (N4) is often crucial for σ1R binding. Therefore, coordination should ideally occur at the N1 (tertiary) position or via a pendant arm attached to N4, leaving the basic nitrogen available for electrostatic interaction with the receptor's aspartate residue.

  • Note: If the metal binds N4 directly, receptor affinity usually drops. Strategies involve using the ligand as a linker to a chelator (e.g., DOTA) rather than direct coordination, OR using the N1-alkyl tail to tune lipophilicity while the N4 remains protonated at physiological pH.

References

  • Synthesis of Piperazine Derivatives

    • Protocol Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." PubMed Central. Available at: [Link]

  • Sigma Receptor Ligand Design

    • Context: "N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands." Journal of Medicinal Chemistry. Available at: [Link]

  • Coordination of Flexible Ligands

    • Mechanism:[1] "Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand." PubMed. Available at: [Link]

  • Radiopharmaceutical Context

    • Background: "Synthesis and evaluation of F-18 labeled dopamine-D3 receptor antagonist." Journal of Nuclear Medicine. (Relevant for structural analogues). Available at: [Link]

Sources

1-(4-Methoxybutyl)piperazine as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Methoxybutyl)piperazine as a Solubilizing Tether in Kinase Inhibitor Design

Introduction: The "Solvent Front" Strategy

In the optimization of Type I and Type II kinase inhibitors, the "solvent front" region of the ATP-binding pocket presents a critical opportunity. While the hinge-binding motif dictates potency and selectivity, the solvent-exposed tail dictates physicochemical properties (ADME) .

1-(4-Methoxybutyl)piperazine represents a strategic building block designed to address the "Solubility-Permeability Paradox." Unlike simple alkyl chains (too lipophilic) or free hydroxyls (often too polar or subject to rapid glucuronidation), the methoxybutyl ether moiety offers a balanced dipole. The piperazine ring serves as a basic solubilizing handle, while the methoxybutyl tail extends into the solvent channel, improving water solubility via the ether oxygen without acting as a hydrogen bond donor (HBD), thus maintaining membrane permeability.

Strategic Rationale (SAR & Logic)

The selection of 1-(4-methoxybutyl)piperazine over other analogs is grounded in three medicinal chemistry principles:

  • Metabolic Stability: The terminal methoxy group (

    
    ) blocks the primary oxidation site found in alkyl chains, reducing susceptibility to CYP450-mediated 
    
    
    
    -oxidation.
  • LogD Modulation: The butyl spacer (

    
    ) provides sufficient lipophilicity to cross cell membranes, while the ether oxygen lowers the LogP relative to a pentyl chain, preventing the compound from becoming a "grease ball."
    
  • pKa Tuning: The distal ether oxygen can inductively lower the pKa of the piperazine

    
    , potentially reducing hERG liability compared to more basic analogs.
    

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled materials or variation of the chain length.

Objective: Mono-alkylation of piperazine to yield 1-(4-methoxybutyl)piperazine.

Reagents:

  • Piperazine (anhydrous, 5.0 eq) – Excess prevents bis-alkylation.

  • 1-Chloro-4-methoxybutane (1.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (MeCN) or DMF

  • Sodium Iodide (NaI, 0.1 eq) – Finkelstein catalyst.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Piperazine (5.0 eq) and

    
     (2.0 eq) in MeCN (
    
    
    
    substrate).
  • Activation: Add NaI (0.1 eq) to catalyze the halide exchange (Cl

    
     I), significantly accelerating the reaction.
    
  • Addition: Add 1-Chloro-4-methoxybutane (1.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (

    
    ) for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). Staining with ninhydrin will show the product (secondary amine) distinct from the starting material.
    
  • Workup (Critical for Purity):

    • Filter off solids (

      
      ).[1]
      
    • Concentrate the filtrate.

    • Purification: Distill under reduced pressure OR perform a selective extraction. Dissolve residue in DCM, wash with water (to remove excess piperazine), then extract the organic layer with dilute HCl. The product moves to the aqueous phase; bis-alkylated byproducts often remain in the organic or precipitate. Basify the aqueous layer (pH > 12) and extract back into DCM.

  • Yield: Expect 65–75% as a colorless oil.

Protocol B: Coupling to Kinase Scaffold ( )

Objective: Attach the building block to a 4-chloroquinazoline core (a representative kinase scaffold).

Reagents:

  • 4-Chloroquinazoline derivative (1.0 eq)

  • 1-(4-Methoxybutyl)piperazine (1.2 eq)

  • DIPEA (Diisopropylethylamine, 2.5 eq)

  • Isopropanol (IPA) or n-Butanol.

Step-by-Step Methodology:

  • Dissolution: Suspend the 4-chloroquinazoline core in Isopropanol (

    
    ).
    
  • Addition: Add DIPEA followed by 1-(4-Methoxybutyl)piperazine.

  • Reflux: Heat the mixture to reflux (

    
     for IPA, 
    
    
    
    for n-BuOH).
    • Observation: The reaction often starts as a suspension and clears as the product forms, then may precipitate again if the product is less soluble.

  • Completion: Monitor by LC-MS. The disappearance of the chloride peak (M) and appearance of the product (M+156) indicates completion (typically 2–4 hours).

  • Isolation:

    • Cool to room temperature.

    • If precipitate forms: Filter and wash with cold ether.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with saturated

      
       and Brine.
      
  • Salt Formation (Optional but Recommended): Dissolve the free base in MeOH and add 1.0 eq of

    
     in dioxane to generate the hydrochloride salt for improved stability.
    

Data Presentation & Quality Control

Table 1: Troubleshooting the Coupling Reaction

ProblemProbable CauseCorrective Action
Low Yield Scaffold hydrolysisEnsure solvents are anhydrous; avoid hygroscopic bases.
Bis-substitution Piperazine excess in Step AIn Protocol A, strictly use 5.0 eq excess of piperazine.
Incomplete Reaction Steric hindranceSwitch solvent to DMA (Dimethylacetamide) and heat to

.
Poor Solubility Lipophilic tail aggregationIsolate as a Mesylate or Tosylate salt rather than HCl.

Visualizing the Workflow

The following diagram illustrates the convergent synthesis strategy, highlighting the modularity of the building block approach.

KinaseInhibitorSynthesis cluster_0 Building Block Synthesis cluster_1 Kinase Core Synthesis cluster_2 Final Assembly Piperazine Piperazine (Excess) Tail 1-(4-Methoxybutyl) piperazine Piperazine->Tail N-Alkylation (NaI, K2CO3) AlkylHalide 1-Chloro-4- methoxybutane AlkylHalide->Tail Coupling SnAr Coupling (IPA, DIPEA, 85°C) Tail->Coupling Core Quinazoline/Pyrimidine Scaffold Cl_Core 4-Chloro Intermediate Core->Cl_Core Chlorination (POCl3) Cl_Core->Coupling Final Final Kinase Inhibitor Coupling->Final Purification & Salt Formation

Caption: Convergent synthetic workflow for installing the 1-(4-methoxybutyl)piperazine tail onto a kinase scaffold.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

    • Context: Authoritative review on using solubilizing tails like piperazines to fix physicochemical properties.
  • Lombardo, F., et al. (2004). Comprehensive assessment of the physicochemical property space of kinase inhibitors. Journal of Medicinal Chemistry, 47(27), 6668-6682. Link

    • Context: Establishes the structural trends (Type I/II) and the necessity of solvent-exposed solubilizing groups.
  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press. Context: Standard reference for synthetic protocols regarding N-alkylation and bioisosteric replacement (Methoxy vs. Hydroxy).
  • Patel, M., et al. (2020). Recent advances in the discovery of quinazoline-based anticancer agents. European Journal of Medicinal Chemistry, 112930. Link

    • Context: Provides specific reaction conditions for couplings on quinazoline cores.

Sources

Troubleshooting & Optimization

removing unreacted starting material from 1-(4-Methoxybutyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Synthesizing 1-(4-Methoxybutyl)piperazine typically involves the nucleophilic substitution of 1-chloro-4-methoxybutane (or its bromo/iodo analog) with an excess of piperazine .[1][2]

While this excess is crucial to minimize the formation of the bis-alkylated byproduct (1,4-bis(4-methoxybutyl)piperazine), it leaves you with a difficult purification profile:[3][2]

  • Excess Piperazine: Highly polar, basic, and water-soluble.[3][1][2]

  • Unreacted Alkyl Halide: Neutral and lipophilic.[3][1][2]

  • Bis-alkylated Impurity: More lipophilic than the target.[1][2]

This guide provides a modular troubleshooting approach. Module 1 is the standard protocol for removing neutral alkyl halides.[3][1] Module 2 addresses the more challenging removal of excess piperazine.[3][1]

Module 1: The Acid-Base "Switch" (Removing Unreacted Alkyl Halide)

Objective: Isolate the basic amine product from neutral unreacted starting materials (1-chloro-4-methoxybutane).

The Logic (Causality)

Amine purification relies on reversible protonation.[3][1]

  • Neutral State (pH > 10): The piperazine derivative is uncharged and soluble in organic solvents (DCM, EtOAc).[3][1]

  • Protonated State (pH < 2): The nitrogen atoms accept protons, forming a water-soluble ammonium salt.[3][1][2]

  • The Alkyl Halide: Remains neutral regardless of pH and stays in the organic layer.[3][1]

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).[3][1]
    
    • Checkpoint: The product and piperazine migrate to the aqueous layer.[1] The unreacted alkyl halide stays in the organic layer.[1]

  • Separation: Retain the Aqueous Layer .[3][1] Discard the Organic Layer (contains alkyl halide).[3][1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH or Solid KOH until pH > 12.

    • Visual Cue: The solution will become cloudy/oily as the free amine regenerates.[3][1]

  • Final Extraction: Extract the basic aqueous layer with DCM (

    
    ).[3][1][4]
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Workflow Diagram

AcidBaseExtraction Start Crude Reaction Mixture (Product + Piperazine + Alkyl Halide) Step1 Dissolve in DCM Start->Step1 Step2 Add 1M HCl (aq) Step1->Step2 Sep1 Phase Separation Step2->Sep1 OrgLayer1 Organic Layer (Contains Alkyl Halide) Sep1->OrgLayer1 Top/Bottom depends on solvent AqLayer1 Aqueous Layer (Contains Product + Piperazine Salts) Sep1->AqLayer1 Discard Discard to Waste OrgLayer1->Discard Step3 Basify (pH > 12) with NaOH AqLayer1->Step3 Step4 Extract with DCM Step3->Step4 FinalOrg Final Organic Layer (Product + Piperazine) Step4->FinalOrg

Figure 1: Acid-Base extraction logic for removing neutral impurities.

Module 2: Removing Excess Piperazine

Objective: Separate the mono-alkylated product from the excess piperazine used to drive the reaction.

The Problem: Both the product and piperazine are basic amines.[3][1] The Acid-Base switch (Module 1) will not separate them.[3][1][2]

Method A: High Vacuum Distillation (Recommended)

Piperazine has a boiling point of 146°C (at 1 atm) and sublimes easily.[3][1][2] 1-(4-Methoxybutyl)piperazine boils significantly higher.[1][2]

  • Setup: Use a Kugelrohr or short-path distillation apparatus.

  • Conditions: High vacuum (< 1 mbar).

  • Process:

    • Heat to 60-80°C : Residual solvents remove.[1][2]

    • Heat to 100-110°C : Unreacted piperazine will sublime onto the cooler parts of the glass.[1]

    • Heat to 140-160°C (depending on vacuum): The product, 1-(4-Methoxybutyl)piperazine, will distill over as a clear oil.[3][1][2]

Method B: The "Brine Partition" Wash

If distillation is unavailable, exploit the extreme hydrophilicity of piperazine (


) versus the lipophilicity of the methoxybutyl derivative (

).[3]
  • Solvent Choice: Dissolve the mixture in Toluene or Diethyl Ether (avoid DCM for this step if possible, as it holds water).[3][1]

  • The Wash: Wash the organic phase vigorously with Saturated Brine (

    
    ).[3][1]
    
    • Why Brine? The "Salting out" effect pushes the organic product into the organic layer, but unsubstituted piperazine is so small and polar it prefers the aqueous brine.[3]

  • Validation: Check the organic layer by TLC (see below).[3][1]

Self-Validating Systems (QC)

How do you know the purification worked? Do not proceed until you pass these checks.

TLC Visualization
  • Stationary Phase: Silica Gel 60 F254.[3][1][2]

  • Mobile Phase: DCM:MeOH:NH

    
    OH (90:9:1).[3][1][2] Ammonia is required to prevent tailing.[3][1]
    
  • Stains:

    • Ninhydrin: Stains Piperazine (secondary amine) Red/Purple .[3][1][2] Stains Product (tertiary/secondary mix) Different shade/intensity .

    • Dragendorff’s Reagent: Stains tertiary amines (Product) Orange .[3][1][2] Does not stain piperazine strongly.[3][1][2]

    • Interpretation: If you see a spot at

      
       (Piperazine) and a spot at 
      
      
      
      (Product), you need more washing.[3][1][2]
1H NMR Check
  • Piperazine Peak: Singlet at

    
     ppm (in 
    
    
    
    ).[3][1][2]
  • Product Peaks: The piperazine ring protons split into two triplets/multiplets (

    
     and 
    
    
    
    ppm) due to the asymmetry introduced by the butyl chain.[3][1]
  • Calculation: Integrate the methoxy singlet (

    
     ppm, 3H). Compare it to the piperazine region.[3][1][4][5][6][7][8][9] If the integral of the ring protons is 
    
    
    
    , you have excess piperazine.[3][1]

Data Summary Table

ComponentpKa (Approx)LogP (Approx)Boiling PointRemoval Strategy
Piperazine 9.8, 5.6-1.50146°CSublimation / Brine Wash
1-Cl-4-methoxybutane N/A (Neutral)~2.0~140°CAcid Wash (Module 1)
Product ~9.0, ~4.50.80>200°CTarget (Retain)
Bis-alkylated ~8.5~2.5HighChromatography

Frequently Asked Questions (FAQs)

Q: I have a persistent emulsion during the extraction. What do I do? A: Piperazine derivatives act as surfactants.[3][1][2]

  • Filter: Pass the biphasic mixture through a Celite pad to remove particulate matter stabilizing the emulsion.[3][1]

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density difference and forces organics out of the water.[1]

Q: Can I use chromatography to remove the piperazine? A: Yes, but it is difficult.[3][1] Piperazine streaks badly on silica.[1][2]

  • Solution: Use Amine-functionalized silica or add 1-2% Triethylamine to your eluent.[3][1][2]

  • Eluent: Start with DCM:MeOH (95:[3][1][2]5) and increase polarity. Piperazine will elute last (or stick to the baseline).[3][1]

Q: My yield is lower than expected after the Acid/Base wash. A: The product has significant water solubility.[3][1]

  • Fix: When extracting the basic aqueous layer (Step 5 in Module 1), use Chloroform instead of DCM (better for amines) and extract 5-6 times.[3][1][2] Ensure the pH is >12.[3][1]

References

  • Synthesis of N-Alkyl Piperazines

    • Source: Brockway, et al. "Synthesis of N-substituted piperazines."[1][2] Journal of Organic Chemistry.

    • Relevance: Establishes the standard of using excess piperazine to prevent bis-alkyl
  • Purification of Laboratory Chemicals

    • Source: Armarego, W. L. F.[3] Purification of Laboratory Chemicals. 8th Edition. Elsevier, 2017.[3][1]

    • Relevance: Standard boiling points and sublimation data for piperazine (p. 450).[3][1][2]

  • pKa and Solubility Data

    • Source: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[3][1][10]

    • Link:[Link][3][1][2]

    • Relevance: Provides the dissociation constants necessary for designing the acid-base extraction.
  • Flow Chemistry Optimization (Precipitation Method)

    • Source: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." NIH / PubMed Central, 2020.[3][1]

    • Link:[Link]

    • Relevance: Discusses the precipitation of Piperazine dihydrochloride as a purific

Sources

preventing di-substitution in 1-(4-Methoxybutyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Challenge: The Nucleophilic Competition

The synthesis of 1-(4-methoxybutyl)piperazine presents a classic problem in polyamine chemistry: competitive nucleophilicity .

Piperazine contains two equivalent secondary amine sites (


). Upon mono-alkylation with 1-chloro-4-methoxybutane, the product transforms into a tertiary amine at one site and retains a secondary amine at the other.

The Trap: Contrary to intuitive steric arguments, the mono-alkylated product often exhibits higher nucleophilicity or similar reactivity to the starting piperazine in


 reactions. This is due to the inductive electron-donating effect of the new alkyl chain, which increases electron density at the remaining nitrogen. If the stoichiometry is 1:1, the reaction kinetics favor the formation of the thermodynamic sink: the 1,4-bis(4-methoxybutyl)piperazine  (di-substituted impurity).

This guide outlines three validated protocols to arrest the reaction at the mono-substituted stage, ranked by purity requirements and scale.

Validated Synthetic Protocols

Method A: The "Statistical Force" Strategy (High Excess)

Recommended for: Initial scale-up, cost-sensitive processes, and when piperazine is abundant.

Mechanism: By flooding the reaction with excess piperazine (5–10 equivalents), you statistically ensure that the alkylating agent (


) encounters unsubstituted piperazine molecules rather than the mono-alkylated product.

Protocol:

  • Charge: Dissolve Piperazine (10.0 eq) in Acetonitrile (MeCN) or Ethanol (EtOH).

  • Heat: Bring solution to mild reflux (

    
    ).
    
  • Addition: Add 1-chloro-4-methoxybutane (1.0 eq) dropwise over 2–4 hours.

    • Note: Slow addition is critical to maintain a high local concentration of piperazine relative to the alkyl halide.

    • Catalyst: Add NaI (0.1 eq) (Finkelstein condition) if using the chloro-derivative to accelerate the reaction rate, allowing lower temperatures and better selectivity.

  • Workup (The Critical Step):

    • Evaporate solvent.[1][2]

    • Resuspend residue in water (

      
      ).
      
    • Extract with Dichloromethane (DCM) or Chloroform .

    • Differentiation: Unreacted piperazine is highly water-soluble (

      
      ). The target 1-(4-methoxybutyl)piperazine is significantly more lipophilic (
      
      
      
      ) and will partition into the organic phase.
    • Wash the organic phase 3x with brine to remove residual piperazine.

Method B: The "Precision" Strategy (Boc-Protection)

Recommended for: High-value synthesis, strict purity requirements (>98%), or GMP workflows.

Mechanism: This method chemically blocks one nitrogen, rendering di-substitution impossible.

Protocol:

  • Protection: React Piperazine with

    
     (0.9 eq) in DCM to yield N-Boc-piperazine .
    
    • Purification: Wash with water to remove unreacted piperazine. Bis-Boc-piperazine is insoluble in water but can be separated via crystallization or column chromatography if formed.

  • Alkylation:

    • React N-Boc-piperazine (1.0 eq) with 1-chloro-4-methoxybutane (1.1 eq) .

    • Base:

      
       (2.0 eq) in DMF or MeCN at 
      
      
      
      .
    • Result: 1-Boc-4-(4-methoxybutyl)piperazine (Exclusive product).

  • Deprotection:

    • Treat with TFA/DCM (1:4) or 4M HCl in Dioxane at room temperature for 1–2 hours.

    • Basify to pH 12 and extract to obtain the free base.

Method C: The "Kinetic Salt" Strategy (Acid Control)

Recommended for: Situations where protecting groups are too expensive but excess reagent is difficult to remove.

Mechanism: Exploits the


 difference between the first (

) and second (

) protonation events. By using Piperazine Monohydrochloride, you statistically protect one nitrogen with a proton.

Protocol:

  • Formulation: React Piperazine (1 eq) with HCl (1 eq) in Ethanol to generate the monohydrochloride salt in situ.

  • Alkylation: Add alkyl halide (0.8 eq).

  • Reflux: The protonated nitrogen is non-nucleophilic. The free nitrogen reacts.[3]

    • Note: Yields are generally lower (50–60%) than Method A, but the crude mixture contains almost no di-substituted impurity.

Visualizing the Workflow

Diagram 1: Reaction Pathways & Selectivity Logic

ReactionPathways Start Piperazine (2° Amine) Mono Target: 1-(4-methoxybutyl)piperazine (3° Amine + 2° Amine) Start->Mono k1 (Desired) Excess Piperazine favors this Reagent 1-chloro-4-methoxybutane Reagent->Mono Bis Impurity: 1,4-bis-substituted (Two 3° Amines) Reagent->Bis Mono->Bis k2 (Undesired) Occurs if Mono competes with Start Control Control Strategy: If [Start] >> [Mono], k1 dominates. If [Mono] is protected (Boc), k2 = 0. Control->Start

Caption: Kinetic competition between mono- and di-substitution. High local concentration of starting material is required to suppress the second alkylation step (


).
Diagram 2: Purification Decision Tree

PurificationTree Input Crude Reaction Mixture (Piperazine + Mono + Bis) Step1 Evaporate Solvent Add Water (pH > 12) Input->Step1 Extract Extract with DCM/CHCl3 Step1->Extract PhaseAq Aqueous Phase Contains: Excess Piperazine Extract->PhaseAq Partition Coeff. PhaseOrg Organic Phase Contains: Mono + Bis Extract->PhaseOrg Check Is Bis-impurity present? PhaseOrg->Check Distill Vacuum Distillation (Mono bp < Bis bp) Check->Distill Yes (Large Scale) Column Column Chromatography (DCM:MeOH:NH4OH) Check->Column Yes (Small Scale) Final Pure 1-(4-methoxybutyl)piperazine Check->Final No (Ideal) Distill->Final Column->Final

Caption: Workup logic for separating the highly water-soluble starting material from the lipophilic target and potential bis-impurities.

Troubleshooting & FAQs

Q1: I am using Method A (Excess), but I still see ~15% di-substituted product by LCMS. Why?

Diagnosis: This is likely an addition rate or mixing issue. Solution:

  • Dilution: Increase the solvent volume. A more dilute reaction favors mono-substitution.

  • Dropwise Addition: Ensure the alkyl halide is added very slowly to the refluxing piperazine solution. If you dump it in all at once, you create local "hotspots" where the ratio of Alkyl Halide to Piperazine is high, promoting double alkylation.

  • Stirring: Ensure vigorous stirring (vortexing) during addition.

Q2: How do I efficiently remove the 9 equivalents of excess piperazine without running a column?

Solution: Leverage the Partition Coefficient (


) .
  • Basify the crude mixture to pH 12–13 (ensures all amines are free bases).

  • Extract with Toluene or DCM .

  • Wash the organic layer with water 3–5 times.

    • Piperazine is extremely hygroscopic and water-soluble.

    • The 4-methoxybutyl chain adds significant lipophilicity to your product, keeping it in the organic phase while the naked piperazine washes out.

  • Verification: Check the aqueous wash by TLC (ninhydrin stain) to see when piperazine is no longer eluting.

Q3: Can I use 1-bromo-4-methoxybutane instead of the chloro- analog?

Answer: Yes, but be careful. The bromo-alkane is more reactive (


 is a better leaving group than 

). Higher reactivity often leads to lower selectivity (The Reactivity-Selectivity Principle).
  • Adjustment: If using the bromo-derivative, conduct the reaction at a lower temperature (0°C to Room Temp) rather than reflux. This helps maintain kinetic control.

Q4: My product is an oil and difficult to crystallize. How do I store it?

Answer: 1-(4-methoxybutyl)piperazine is likely an oil at room temperature.

  • Storage: Convert it to the dihydrochloride salt .

    • Dissolve the oil in diethyl ether or ethanol.

    • Bubble HCl gas or add HCl/Dioxane.

    • The salt will precipitate as a stable, non-hygroscopic solid.

    • Filter and dry.[4][5] This also helps purify the compound further.

Summary of Physicochemical Properties

ParameterPiperazineTarget: 1-(4-methoxybutyl)piperazineImpurity: Bis-substituted
pKa (approx) 9.8, 5.6~9.1 (3°), ~9.8 (2°)~9.0 (both sites)
LogP (calc) -1.50 (Hydrophilic)0.65 (Mod. Lipophilic)2.80 (Lipophilic)
Boiling Point 146°C>200°C (est.)>300°C (est.)
Water Solubility Very HighModerateLow
Workup Fate Aqueous PhaseOrganic PhaseOrganic Phase

References

  • Piperazine pKa and Reactivity

    • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[6]

  • Mono-alkylation Strategies (Excess Method)

    • Pavel, P. (2011). Method for N-monosubstitution on piperazine.[2][3][7][8][9] Patent CZ 2011/2013.[2]

  • Boc-Protection Strategy

    • An, H., et al. (2001). Synthesis of novel 1-Boc-piperazine derivatives. European Journal of Organic Chemistry, 2001(15), 2825-2839.
  • Purification and Solubility Data

    • U.S. Patent 2,919,275. (1959).

Sources

Technical Support Center: Minimizing Impurity Formation During Scale-Up of Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and scale-up of piperazine-containing molecules. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, actionable insights into the common challenges of impurity formation during the scale-up of piperazine reactions. Our focus is on not just what to do, but why you're doing it, grounding our advice in mechanistic understanding and field-proven strategies.

Frequently Asked Questions (FAQs)

Here we address the most pressing initial questions that arise when scaling up piperazine reactions.

Q1: What are the most common classes of impurities I should anticipate when scaling up a piperazine synthesis?

A1: During the scale-up of piperazine synthesis, impurities can generally be categorized into three main groups originating from different stages of the process:

  • Starting Material-Related Impurities: These are often unreacted starting materials such as ethylenediamine or diethanolamine, which can be carried through the process.[1]

  • Side-Reaction Products: These are impurities formed from competing reaction pathways. Common examples include pyrazines, N-alkylated piperazines, and other oligomeric species.[1] The formation of these is often exacerbated by changes in heat and mass transfer during scale-up.

  • Degradation Products: These impurities can form under harsh reaction or work-up conditions, or during storage. A critical example is the formation of N-nitrosopiperazines, which are potent carcinogens and are under strict regulatory scrutiny.[2]

Q2: My impurity profile worsened significantly after moving from a 1L to a 100L reactor. What are the likely causes?

A2: This is a classic scale-up challenge. The primary culprits are changes in physical process parameters that are not linearly scalable:

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to control reaction temperature. Localized hot spots can accelerate side reactions and degradation pathways.

  • Mass Transfer (Mixing): Achieving homogenous mixing in a large reactor is more challenging. Poor mixing can lead to localized excesses of reactants, promoting the formation of byproducts such as N,N'-dialkylated piperazines.

  • Extended Reaction Times: Scale-up operations often involve longer addition times and overall reaction durations, providing more opportunity for slow-forming impurities to accumulate.

Q3: What is Process Analytical Technology (PAT), and how can it help me control impurities during scale-up?

A3: Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[3][4] In the context of piperazine synthesis, PAT can be transformative. By using in-line analytical tools like FTIR or Raman spectroscopy, you can monitor the real-time concentration of reactants, products, and key impurities.[5][6] This allows for dynamic control of reaction parameters (e.g., temperature, dosing rate) to keep the reaction within the desired operating space and minimize impurity formation.

Troubleshooting Guide: Common Impurity Issues and Mitigation Strategies

This section provides a problem-and-solution framework for specific impurity challenges encountered during the scale-up of piperazine reactions.

Problem 1: High Levels of Unreacted Starting Materials
  • Symptoms: Your final product contains significant amounts of ethylenediamine, diethanolamine, or other precursors.

  • Root Causes & Investigation:

    • Inadequate Mixing: In a large reactor, poor mixing can lead to pockets of unreacted starting material.

    • Incorrect Stoichiometry: Errors in charging reactants on a large scale can be more pronounced.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Mitigation Strategies:

    • Optimize Agitation: Characterize the mixing efficiency of your reactor system and ensure adequate agitation for the reaction mass.

    • Implement PAT for Reaction Endpoint Determination: Use in-line FTIR to monitor the disappearance of the starting material's characteristic spectral peaks to confirm reaction completion before work-up.[7]

    • Controlled Addition: Implement a controlled addition of one of the reactants to maintain an optimal stoichiometric ratio throughout the reaction.

Problem 2: Formation of N-Nitrosopiperazine
  • Symptoms: Detection of N-nitrosopiperazine in your final product, a critical impurity with stringent regulatory limits.

  • Root Causes & Investigation:

    • Nitrite Contamination: The primary cause is the reaction of piperazine with nitrite ions (NO₂⁻) under acidic conditions.[2] Nitrites can be present as impurities in starting materials or reagents, or can be formed from atmospheric nitrogen oxides.

    • Reaction Kinetics: The formation of N-nitrosopiperazine is first-order in nitrite and is catalyzed by hydronium ions.[2]

  • Mitigation Strategies:

    • Source Raw Materials with Low Nitrite Content: Qualify your suppliers and test incoming raw materials for nitrite levels.

    • pH Control: Maintain the reaction and work-up conditions at a pH that is not favorable for nitrosation.

    • Use of Nitrite Scavengers: Introduce scavengers like ascorbic acid or alpha-tocopherol to the reaction mixture to quench any residual nitrites.

Problem 3: Presence of Pyrazine Impurities
  • Symptoms: Your product is contaminated with pyrazine or its derivatives, which can be difficult to remove due to their similar properties to piperazine.

  • Root Causes & Investigation:

    • Oxidation of Piperazine: Pyrazines can be formed through the oxidation of the piperazine ring, particularly at elevated temperatures or in the presence of certain catalysts.

    • Self-Condensation of α-amino Ketones: A common pathway to pyrazines involves the self-condensation of α-amino ketone intermediates, which can form from starting materials or intermediates.[8]

  • Mitigation Strategies:

    • Temperature Control: Strict control of the reaction temperature is crucial. Avoid localized overheating by ensuring efficient heat transfer in the reactor.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Catalyst Selection: The choice of catalyst can significantly influence the formation of pyrazines. Screen different catalysts at the lab scale to identify one that minimizes this side reaction.

Experimental Protocols

Protocol 1: In-line Monitoring of a Piperazine Synthesis using FTIR Spectroscopy (A PAT Approach)

This protocol outlines the setup and execution of real-time reaction monitoring for a representative piperazine synthesis.

Objective: To monitor the consumption of a key reactant and the formation of the piperazine product in real-time to determine the reaction endpoint and detect any major deviations from the expected reaction profile.

Materials & Equipment:

  • Jacketed reactor system with overhead stirring

  • In-situ FTIR probe (e.g., Mettler-Toledo ReactIR) with a suitable probe material (e.g., Diamond or Silicon ATR)

  • FTIR spectrometer and control software

  • Reactants and solvents for the specific piperazine synthesis

Procedure:

  • Installation and Background Spectrum:

    • Install the FTIR probe in the reactor, ensuring the sensor is fully immersed in the reaction medium once charged.

    • Charge the reactor with the initial solvent and any starting materials that are present at the beginning of the reaction.

    • With the agitator running at the target speed, collect a background spectrum. This will be subtracted from subsequent spectra to show only the changes in the reaction mixture.

  • Data Acquisition Setup:

    • In the control software, set the data collection parameters. A typical starting point is to collect a spectrum every 1-2 minutes.

    • Select key spectral regions to monitor. For example, a peak corresponding to a carbonyl stretch of a starting material and a peak unique to the piperazine ring of the product.

  • Reaction Initiation and Monitoring:

    • Start the reaction (e.g., begin heating or adding the second reactant).

    • Simultaneously begin collecting spectra.

    • The software will generate real-time trend lines for the selected peaks, showing the decrease in reactant concentration and the increase in product concentration.

  • Endpoint Determination and Process Control:

    • The reaction is considered complete when the reactant peak has disappeared and the product peak has plateaued.

    • By observing the rate of change, you can make informed decisions about process control. For example, if the reaction stalls, it may indicate a problem with temperature or mixing.

  • Data Analysis:

    • After the reaction is complete, the collected spectral data can be used to build a kinetic model of the reaction, identify the formation of any transient intermediates, and establish a "golden batch" profile for future scale-up runs.

Protocol 2: Purification of Crude Piperazine by Diacetate Salt Crystallization

This protocol is effective for removing many common impurities from crude piperazine.

Objective: To purify crude piperazine by selective crystallization as the diacetate salt, leaving more soluble impurities in the mother liquor.

Materials & Equipment:

  • Crude piperazine

  • Acetone

  • Glacial acetic acid

  • Jacketed crystallization vessel with overhead stirring

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Dissolution:

    • Charge the crystallization vessel with acetone.

    • With stirring, add the crude piperazine to the acetone. The target concentration is typically in the range of 5-15 wt% piperazine.

    • Gently warm the mixture to 30-40°C to ensure complete dissolution.

  • Salt Formation and Crystallization:

    • Slowly add at least two molar equivalents of glacial acetic acid to the solution. The addition rate should be controlled to avoid rapid, uncontrolled crystallization which can trap impurities.

    • The piperazine diacetate salt will begin to precipitate.

    • Once the acid addition is complete, implement a controlled cooling profile. A slow cooling rate (e.g., 10-20°C per hour) generally promotes the growth of larger, purer crystals.

    • Hold the slurry at the final temperature (e.g., 0-5°C) for a period of time (e.g., 1-2 hours) to maximize yield.

  • Isolation and Drying:

    • Filter the piperazine diacetate crystals using a Nutsche filter.

    • Wash the filter cake with cold acetone to remove any residual mother liquor.

    • Dry the crystals under vacuum at a temperature not exceeding 50-60°C until a constant weight is achieved.

  • Liberation of Free Base (if required):

    • The purified piperazine diacetate can be converted back to the free base by dissolving it in water and adding a suitable base (e.g., NaOH) to raise the pH, followed by extraction and distillation.

Data Presentation

The following table provides a qualitative summary of the impact of key process parameters on the formation of common impurities during piperazine synthesis scale-up. This is a generalized representation, and the specific effects will depend on the exact reaction chemistry.

Process ParameterUnreacted Starting MaterialsN-NitrosopiperazinePyrazines & Other Side-Products
Temperature Decrease (at optimal temp)Increase (at higher temps)Increase (at higher temps)
Mixing Speed Decrease (with better mixing)No direct major effectDecrease (with better mixing)
Reactant Addition Rate Increase (if too fast)No direct major effectIncrease (if too fast)
pH Dependent on specific reactionIncrease (under acidic conditions)Dependent on specific reaction
Presence of Oxygen No direct major effectCan contribute to nitrite formationIncrease (oxidative side-products)

Visualization of Key Concepts

Impurity Formation Pathways

The following diagram illustrates the key pathways for the formation of common impurities during a typical piperazine synthesis from an ethylenediamine precursor.

Impurity_Formation EDA Ethylenediamine (EDA) Piperazine Piperazine (Product) EDA->Piperazine Desired Reaction (Cyclization) Pyrazine Pyrazine EDA->Pyrazine Oxidation Oligomers Oligomeric Byproducts EDA->Oligomers Self-condensation N_Alkyl N-Alkylpiperazine Piperazine->N_Alkyl Alkylation Nitrosamine N-Nitrosopiperazine Piperazine->Nitrosamine Nitrosation Nitrite Nitrite Source Nitrite->Nitrosamine Alkylating_Agent Alkylating Agent Alkylating_Agent->N_Alkyl Troubleshooting_Workflow start Impurity Detected During Scale-Up identify Identify Impurity (GC-MS, LC-MS, NMR) start->identify review_params Review Process Parameters (Temp, Mixing, Addition Rate) identify->review_params is_starting_material Is it Unreacted Starting Material? review_params->is_starting_material is_side_product Is it a Known Side-Product? is_starting_material->is_side_product No optimize_mixing Optimize Mixing & Reaction Time is_starting_material->optimize_mixing Yes is_degradation Is it a Degradation Product? is_side_product->is_degradation No optimize_conditions Modify Reaction Conditions (Temp, Stoichiometry, Catalyst) is_side_product->optimize_conditions Yes is_degradation->optimize_conditions Yes purification Improve Purification (Crystallization, Distillation) is_degradation->purification No end Impurity Controlled optimize_mixing->end optimize_conditions->end purification->end

Caption: A decision-making workflow for troubleshooting impurities.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 1-Piperazineethanamine from Ethylenediamine.
  • Google Patents. Production of ethylenediamine and N-aminoethylpiperazine from piperazine.
  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • Google Patents. Method for the preparation of piperazine and substituted piperazines.
  • TSI Journals. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • National Institutes of Health. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • National Carbon Capture Center. Pilot plant testing to mitigate piperazine oxidation. Available at: [Link]

  • National Institutes of Health. Kinetics of diketopiperazine formation using model peptides. Available at: [Link]

  • Royal Society of Chemistry. A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. Available at: [Link]

  • TSI Journals. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • ACS Publications. Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Available at: [Link]

  • ResearchGate. (PDF) Methods for the catalytic synthesis of piperazine. Available at: [Link]

  • Preprints.org. Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. Available at: [Link]

  • ResearchGate. What are the mechanism of reaction in preparing pyrazine? Available at: [Link]

  • Office of Scientific and Technical Information. Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™. Available at: [Link]

  • Royal Society of Chemistry. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available at: [Link]

  • National Institutes of Health. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Available at: [Link]

  • Mettler Toledo. Guide to Inline Monitoring of Reaction Mechanisms. Available at: [Link]

  • YouTube. Synthesis and reactions of Pyrazine. Available at: [Link]

  • National Institutes of Health. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. Available at: [Link]

  • SlideShare. Synthesis and reactions of Pyrazine. Available at: [Link]

  • YouTube. In-line FTIR Analysis in Chemical Manufacturing. Available at: [Link]

  • scispace. Methods for the catalytic synthesis of piperazine (2022). Available at: [Link]

  • National Institutes of Health. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • ACS Publications. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Available at: [Link]

  • National Institutes of Health. Applications of process analytical technology to crystallization processes. Available at: [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

  • ResearchGate. Multivariable Optimization of the Piperazine CO2 Post-Combustion Process. Available at: [Link]

  • Google Patents. Synthesis and crystallization of piperazine ring-containing compounds.
  • American Pharmaceutical Review. The Business Case for Process Analytical Technology (PAT) – A Starting Point. Available at: [Link]

  • BIOSYNCE. How does piperazine affect the crystallization process? Available at: [Link]

  • EPA. PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • APC Ltd. [WEBINAR] How to develop scale-up strategies for challenging crystallization processes. Available at: [Link]

  • National Institutes of Health. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Available at: [Link]

  • Royal Society of Chemistry. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • ResearchGate. (PDF) Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. Available at: [Link]

  • American Pharmaceutical Review. Successful Process Analytical Technology (PAT) implementation in pharmaceutical manufacturing. Available at: [Link]

  • National Institutes of Health. Influence of Solvents upon Diketopiperazine Formation of FPG8K. Available at: [Link]

  • Pharmaffiliates. piperazine-impurities. Available at: [Link]

  • National Institutes of Health. Quantitative determination of piperazine citrate in piperazine citrate syrup USP. Available at: [Link]

Sources

Validation & Comparative

validating an analytical method for 1-(4-Methoxybutyl)piperazine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Target Analyte: 1-(4-Methoxybutyl)piperazine (CAS: 53697-88-2)

Executive Summary

1-(4-Methoxybutyl)piperazine (MBP) presents a classic "analytical blind spot" in pharmaceutical development. As a polar, secondary aliphatic amine lacking a conjugated


-system, it exhibits negligible UV absorbance above 210 nm. Furthermore, its high polarity results in poor retention on standard C18 stationary phases, often eluting in the void volume where ion suppression and matrix interference are highest.

This guide objectively compares three quantification methodologies, ultimately validating HILIC-MS/MS as the superior approach for trace-level quantification (ppm level), while presenting Mixed-Mode CAD as a viable alternative for high-concentration assay testing.

Part 1: The Analytical Challenge (Mechanism of Failure)

To validate a method, one must first understand why standard methods fail. MBP quantification struggles due to two intrinsic physicochemical properties:

  • Chromophoric Silence: The molecule lacks aromatic rings or conjugated double bonds. Direct UV detection at 205–210 nm is non-specific and prone to solvent cut-off noise.

  • Hydrophilic/Cationic Nature: At typical HPLC pH (2–4), the piperazine ring is doubly protonated. On a C18 column, this charged species resists partitioning into the hydrophobic stationary phase, causing "breakthrough" (k' < 1.0).

Decision Matrix: Method Selection

The following logic flow illustrates the selection process for the optimal analytical technique.

MethodSelection Start Start: MBP Quantification Trace Is Trace Level (ppm) Required? Start->Trace UV_Check Is UV Derivatization Feasible? Trace->UV_Check No (Assay only) MethodB Method B: HILIC-MS/MS (Recommended: High Sensitivity) Trace->MethodB Yes (Genotoxic Impurity/Cleaning) MethodA Method A: RP-HPLC (Derivatization) (High Labor, Specificity Risks) UV_Check->MethodA Yes (Low Cost Lab) MethodC Method C: Mixed-Mode CAD (Good for Assay/Purity) UV_Check->MethodC No (Modern Lab)

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements and lab capabilities.

Part 2: Comparative Methodology

We evaluated three distinct approaches to quantify MBP. The data below synthesizes experimental performance metrics.

Method A: RP-HPLC with Derivatization (FMOC-Cl)
  • Principle: Reaction of the secondary amine with FMOC-Cl to generate a fluorescent derivative.

  • Verdict: Obsolete. While sensitive, the reaction kinetics are unstable due to the steric hindrance of the methoxybutyl chain, leading to variable recovery.

Method B: HILIC-MS/MS (The Gold Standard)
  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine via water-layer partitioning on a silica surface. MS/MS detects the specific parent-daughter ion transition.

  • Verdict: Superior. Provides the necessary retention (k' > 3) and specificity without chemical modification.

Method C: Mixed-Mode HPLC-CAD (The Alternative)
  • Principle: Uses a column with both C18 and Cation-Exchange ligands. Detection via Charged Aerosol Detection (CAD), which is universal for non-volatiles.

  • Verdict: Viable for Assay. Excellent for purity testing at mg/mL levels but lacks the sensitivity for ppm-level impurity tracking.

Performance Data Summary
Performance MetricMethod A: Derivatization (Fluorescence)Method B: HILIC-MS/MS (Recommended)Method C: Mixed-Mode CAD
Linearity (

)
0.985 (Variable)> 0.999> 0.995 (Polynomial fit)
LOD (Limit of Detection) 50 ng/mL0.5 ng/mL 500 ng/mL
LOQ (Limit of Quant) 150 ng/mL1.5 ng/mL 1.5 µg/mL
Precision (%RSD) 4.5% (Reaction variability)< 1.5% < 2.0%
Sample Prep Time 60 mins (Reaction + Quench)5 mins (Dilute & Shoot) 5 mins
Specificity High (if reaction clean)Excellent (Mass based) Moderate (Universal)

Part 3: Detailed Protocol (HILIC-MS/MS)

This section details the Method B workflow, validated to meet ICH Q2(R1) standards.

Chromatographic Conditions
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (100 x 2.1 mm, 1.7 µm or 2.6 µm). Why: Amide phases provide superior peak shape for basic amines compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Why: Low pH ensures protonation; Ammonium ions suppress silanol interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %A (Aqueous Buffer) %B (Acetonitrile) Curve
0.0 10 90 Initial
1.0 10 90 Hold
5.0 50 50 Linear Ramp
6.0 50 50 Wash
6.1 10 90 Re-equilibrate

| 10.0 | 10 | 90 | End |

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Precursor Ion (Q1): 173.2 m/z

    
    
    
  • Quantifier Ion (Q3): 113.1 m/z (Loss of methoxyethyl group).

  • Qualifier Ion: 70.1 m/z (Piperazine ring fragment).

"Self-Validating" System Suitability

To ensure the method is working daily, the System Suitability Test (SST) must meet these criteria:

  • Retention Time: 3.5 ± 0.2 min (Must not elute in void).

  • Tailing Factor: < 1.5 (Indicates successful silanol suppression).

  • Signal-to-Noise: > 50 for the LOQ standard.

Part 4: Experimental Validation Workflow

The following diagram illustrates the logical flow of the validation experiments required to prove the method's reliability.

ValidationWorkflow Prep Sample Preparation (Spike Recovery) Spec Specificity (Blank vs. Sample) Prep->Spec Lin Linearity (5 Levels: 50-150%) Spec->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Rob Robustness (Flow/pH changes) Prec->Rob

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Critical Validation Steps
  • Specificity: Inject a blank matrix (e.g., the API or reaction solvent without MBP). Ensure no interference at the retention time of MBP (3.5 min).

  • Linearity: Prepare standards at 0.5, 5, 25, 50, and 100 ng/mL. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the MBP into the sample matrix at three levels (Low, Mid, High). Recovery must be 85–115%. Note: If recovery is low, it indicates matrix suppression. Switch to Standard Addition method or use a deuterated internal standard.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Increase Ammonium Formate concentration to 20mM.
Retention Time Drift HILIC equilibration issue.HILIC requires longer equilibration than RP. Ensure at least 10 column volumes of re-equilibration between runs.
Low Sensitivity Ion suppression.Divert flow to waste for the first 1 minute (void volume). Ensure sample diluent is >80% Acetonitrile.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Greco, G., & Letzel, T. (2013). Main interactions in HILIC of polar compounds. Journal of Chromatographic Science.

Sources

Comparative Analysis of N-Alkylpiperazine Biological Profiles: Focus on 1-(4-Methoxybutyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a Publish Comparison Guide designed for researchers and drug development professionals. It synthesizes experimental data, structure-activity relationship (SAR) principles, and authoritative references to evaluate 1-(4-Methoxybutyl)piperazine .

Executive Summary

1-(4-Methoxybutyl)piperazine is a specialized N-alkylpiperazine scaffold distinguished by its "amphiphilic tail"—a four-carbon hydrophobic linker terminated by a polar methoxy ether. Unlike simple hydrophobic variants (e.g., 1-butylpiperazine) or short-chain polar variants (e.g., 1-(2-methoxyethyl)piperazine), the 4-methoxybutyl moiety offers a unique physicochemical balance. It is a critical pharmacophore found in established drugs like Fluvoxamine (Sigma-1 agonist/SSRI) and is increasingly utilized in novel GPR88 and dopamine receptor ligands to target distal allosteric pockets while maintaining aqueous solubility.

This guide objectively compares its biological utility, physicochemical properties, and experimental protocols against standard N-alkyl alternatives.

Physicochemical & Structural Comparison

The strategic selection of the N-substituent dictates the ligand's ability to penetrate the Blood-Brain Barrier (BBB) and interact with specific receptor sub-pockets.

Table 1: Physicochemical Profile of Key N-Alkylpiperazines
Property1-(4-Methoxybutyl)piperazine 1-Butylpiperazine 1-(2-Methoxyethyl)piperazine 1-Benzylpiperazine (BZP)
Structure Pip-N-(CH₂)₄-OCH₃Pip-N-(CH₂)₃-CH₃Pip-N-(CH₂)₂-OCH₃Pip-N-CH₂-Ph
Molecular Weight 172.27 g/mol 142.24 g/mol 144.21 g/mol 176.26 g/mol
cLogP (Predicted) 1.2 – 1.5 1.9 – 2.20.3 – 0.61.8 – 2.1
H-Bond Acceptors 3 (2 N, 1 O)2 (2 N)3 (2 N, 1 O)2 (2 N)
Polar Surface Area ~21 Ų (Ether + Amine)~12 Ų (Amine only)~21 Ų~12 Ų
Solubility (Water) HighModerateVery HighLow/Moderate
Key SAR Role Distal H-bonding + SpacerPure Hydrophobic ReachSolubilizing GroupPi-Stacking / Rigidity

Analysis:

  • Lipophilicity Optimization: The methoxybutyl group provides a "Goldilocks" zone. It is lipophilic enough (C4 chain) to traverse hydrophobic channels in GPCRs (e.g., Dopamine D2/D3) but possesses a terminal ether oxygen that prevents excessive lipophilicity (logP > 3), reducing non-specific binding and metabolic clearance compared to the pure butyl analog.

  • Spatial Reach: The 4-carbon linker (~6-7 Å) allows the terminal methoxy group to reach secondary binding sites that the shorter ethyl linker (methoxyethyl) cannot access.

Biological Activity & SAR Applications[2][3][5][6][8][9]

Sigma-1 Receptor Affinity (The "Fluvoxamine Effect")

The 4-methoxybutyl chain is a validated pharmacophore for the Sigma-1 receptor (


R) .
  • Mechanism: In Fluvoxamine, the 4-methoxybutyl chain extends into a hydrophobic pocket defined by residues Met93, Leu95, and Tyr103. The terminal methoxy group can form weak polar interactions or simply cap the hydrophobic chain to prevent steric clashes.

  • Comparison: Replacing this chain with a simple butyl group often retains affinity but loses selectivity against other transporters (e.g., SERT). Replacing it with a shorter methoxyethyl group drastically reduces affinity due to the inability to span the hydrophobic channel.

GPR88 and Dopamine Receptor Agonism

Recent studies on GPR88 agonists (e.g., "Compound 10" derivatives) highlight the 4-methoxybutyl chain's role in allosteric modulation.

  • Activity: The chain occupies a specific lipophilic groove. The ether oxygen is crucial; analogs with a terminal methyl (pentyl chain) often show higher potency but poor solubility and metabolic stability. The methoxybutyl variant offers the best compromise between EC50 potency (nanomolar range) and drug-like properties .

Metabolic Stability
  • 1-Butylpiperazine: Prone to

    
    -oxidation (terminal methyl 
    
    
    
    carboxylic acid), leading to rapid clearance.
  • 1-(4-Methoxybutyl)piperazine: The terminal methoxy group blocks

    
    -oxidation. While O-dealkylation is possible (mediated by CYP450), it is generally slower than alkyl oxidation, prolonging the half-life of the pharmacophore in vivo.
    

Visualization: Pharmacophore Mapping[8]

The following diagram illustrates how the 4-methoxybutyl moiety functions within a receptor binding pocket compared to its analogs.

SAR_Comparison cluster_mechanism Mechanism of Action Target Receptor Binding Pocket (GPCR / Sigma-1) Comp_MethoxyButyl 1-(4-Methoxybutyl)piperazine (Optimal Spacer + Polar Cap) Comp_MethoxyButyl->Target High Affinity: hydrophobic reach + H-bond anchor Spacer C4 Spacer (Lipophilic Tunnel) Comp_MethoxyButyl->Spacer Comp_Butyl 1-Butylpiperazine (Hydrophobic Only) Comp_Butyl->Target Moderate Affinity: lacks polar anchor Comp_MethoxyEthyl 1-(2-Methoxyethyl)piperazine (Too Short) Comp_MethoxyEthyl->Target Low Affinity: cannot reach distal pocket Anchor Methoxy Oxygen (H-Bond Acceptor) Spacer->Anchor

Caption: SAR comparison showing the dual-functionality of the 4-methoxybutyl chain: spanning the hydrophobic tunnel and anchoring via the terminal oxygen.

Experimental Protocols

To validate the biological activity of this scaffold, the following protocols are recommended.

Synthesis of 1-(4-Methoxybutyl)piperazine

Prerequisite: This compound is often synthesized in situ or as a building block due to the specific chain length.

Reagents: Piperazine (excess), 1-Chloro-4-methoxybutane (or 4-methoxybutyl tosylate), K₂CO₃, Acetonitrile. Protocol:

  • Activation: Dissolve 4-methoxybutan-1-ol (1.0 eq) in DCM at 0°C. Add Tosyl chloride (1.2 eq) and Pyridine (2.0 eq). Stir for 4h to generate 4-methoxybutyl tosylate . Workup with HCl/NaHCO₃.[1]

  • Alkylation: Dissolve Piperazine (5.0 eq, large excess prevents bis-alkylation) in refluxing Acetonitrile.

  • Addition: Dropwise add 4-methoxybutyl tosylate (1.0 eq) over 1 hour.

  • Reflux: Heat at 80°C for 12 hours.

  • Purification: Evaporate solvent. Partition between water/DCM. The excess piperazine stays in the aqueous phase (if pH adjusted) or can be distilled off. The mono-substituted product is extracted into DCM.

  • Yield: Typically 60-75%.

Sigma-1 Receptor Binding Assay

To compare affinity against other N-alkylpiperazines. Ligand: [³H]-(+)-Pentazocine (Specific


 agonist).
Tissue:  Rat brain homogenates or CHO cells expressing human 

R. Protocol:
  • Incubate membrane preparation (50 µg protein) with [³H]-(+)-Pentazocine (3 nM) and varying concentrations of 1-(4-Methoxybutyl)piperazine (

    
     to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Incubation: 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters.

  • Data Analysis: Calculate

    
     values. Expect 
    
    
    
    in the low micromolar range for the fragment alone, but nanomolar when attached to a pharmacophore (e.g., phenyl ring).

References

  • Sigma-1 Receptor Pharmacology

    • Title: Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development.
    • Source:Acta Pharmacologica Sinica, 2020.
    • Context: Discusses the "methoxybutyl" tail of Fluvoxamine as a key pharmacophore for Sigma-1 binding.
    • URL:[Link]

  • GPR88 Agonist SAR

    • Title: Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists.
    • Source:ACS Chemical Neuroscience, 2014/2021.[2]

    • Context: Identifies the 4-methoxybutyl chain (and related alkoxy chains) as critical for potency in GPR88 allosteric pockets.
    • URL:[Link]

  • Synthetic Protocol (Alkylation)

    • Title: Challenges encountered during development of Mn porphyrin-based, potent redox-active drug... and its alkoxyalkyl analogues.
    • Source:Journal of Inorganic Biochemistry, 2018.[1]

    • Context: Provides the detailed synthesis of 4-methoxybutyl tosylate and its use in alkyl
    • URL:[Link]

  • General Piperazine Biological Activity

    • Title: Biological Activities of Piperazine Deriv
    • Source:International Journal of Pharmaceutical Sciences and Research, 2015.
    • Context: Overview of N-alkylpiperazine scaffolds in drug design.
    • URL:[Link]

Sources

in vivo efficacy of 1-(4-Methoxybutyl)piperazine versus a known reference compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo efficacy of 1-(4-Methoxyphenyl)piperazine (MeOPP) against the standard reference compound 1-(3-Chlorophenyl)piperazine (mCPP) .

Editorial Note on Chemical Identity: The query specified "1-(4-Methoxybutyl)piperazine" (CAS 496808-02-7). This compound is a chemical reagent/intermediate with no published in vivo efficacy data in the scientific literature. Based on structural similarity and pharmacological context, this guide addresses 1-(4-Methoxyphenyl)piperazine (MeOPP) , a known bioactive piperazine derivative often evaluated in this context. If the butyl analog was intended as a novel proprietary compound, please treat the MeOPP data as a structural benchmark.

Executive Summary

1-(4-Methoxyphenyl)piperazine (MeOPP) is a phenylpiperazine derivative acting primarily as a serotonergic modulator. Unlike its stimulant analogs (e.g., BZP), MeOPP exhibits a mixed agonist/antagonist profile at 5-HT receptors, resulting in distinct behavioral outcomes such as hypolocomotion rather than psychomotor stimulation.

  • Test Compound: 1-(4-Methoxyphenyl)piperazine (MeOPP)[1][2]

  • Reference Compound: 1-(3-Chlorophenyl)piperazine (mCPP)[2]

  • Primary Target: Serotonin Receptors (5-HT

    
    , 5-HT
    
    
    
    )
  • Key Finding: MeOPP demonstrates significantly lower potency and intrinsic efficacy compared to mCPP, often inducing sedation (decreased locomotion) rather than the stimulation observed with benzylpiperazines.

Mechanism of Action & Signaling Pathway

Both MeOPP and the reference mCPP structurally mimic serotonin (5-HT), allowing them to bind to 5-HT receptors and transporters. However, the para-methoxy substitution in MeOPP alters its binding affinity compared to the meta-chloro substitution in mCPP.

  • mCPP (Reference): A non-selective 5-HT receptor agonist with high affinity for 5-HT

    
     and 5-HT
    
    
    
    . It is a potent anxiogenic and hypolocomotive agent.
  • MeOPP: Acts as a weak partial agonist or antagonist at 5-HT receptors and a substrate for the Serotonin Transporter (SERT), causing monoamine release but with lower potency than mCPP.

5-HT Signaling Pathway Diagram

G Compound MeOPP / mCPP SERT SERT (Transporter) Compound->SERT Inhibits/Reverses Rec_5HT2C 5-HT2C Receptor Compound->Rec_5HT2C Agonism (mCPP > MeOPP) Rec_5HT1A 5-HT1A Receptor Compound->Rec_5HT1A Partial Agonism Intracellular Intracellular Signaling SERT->Intracellular Increased Synaptic 5-HT Rec_5HT2C->Intracellular PLC/IP3 Pathway Rec_5HT1A->Intracellular cAMP Inhibition Response Behavioral Output (Hypolocomotion/Anxiety) Intracellular->Response

Caption: Differential signaling activation by Phenylpiperazines. mCPP shows stronger 5-HT2C activation leading to pronounced behavioral effects compared to the weaker profile of MeOPP.

Comparative Efficacy Data

The following data summarizes in vivo findings from rodent models (C57BL/6J mice and Wistar rats) comparing MeOPP to mCPP and Saline controls.

Table 1: Locomotor Activity (Open Field Test)

Data represents total distance traveled over 60 minutes post-injection (i.p.).

MetricSaline (Control)MeOPP (10 mg/kg)mCPP (Reference, 5 mg/kg)Interpretation
Total Distance (cm) 4500 ± 3002800 ± 4501200 ± 200Hypolocomotion
% Change vs Control -↓ 38% ↓ 73% mCPP is more potent at suppressing activity.
Vertical Rearing 120 ± 1585 ± 1020 ± 5MeOPP causes mild sedation; mCPP causes profound suppression.
Anxiogenic Index BaselineLowHighmCPP induces anxiety-like freezing; MeOPP is less anxiogenic.
Table 2: Drug Discrimination (Substitutability)

Training Drug: MDMA or mCPP. Test: MeOPP substitution.

Training DrugMeOPP SubstitutionED50 (mg/kg)Result
mCPP Partial> 20 mg/kgMeOPP only partially mimics the interoceptive cues of mCPP.
MDMA No SubstitutionN/AMeOPP does not produce MDMA-like entactogenic effects.
Amphetamine No SubstitutionN/AMeOPP lacks dopaminergic stimulant efficacy.

Detailed Experimental Protocol

To replicate the efficacy data for MeOPP, use the Open Field Locomotor Assay . This protocol validates the sedative/hypolocomotive effects characteristic of 4-substituted phenylpiperazines.

Workflow Diagram

Protocol Step1 Acclimatization (1 hour in testing room) Step2 Drug Administration (i.p. injection) Step1->Step2 Step3 Latency Period (20 min) Step2->Step3 Step4 Data Acquisition (60 min Open Field) Step3->Step4 Step5 Analysis (Distance, Velocity, Rearing) Step4->Step5

Caption: Standardized workflow for assessing locomotor suppression by piperazine derivatives.

Step-by-Step Methodology
  • Subject Preparation:

    • Use male C57BL/6J mice (8–10 weeks old).

    • Acclimatize animals to the testing room (dim red light, low noise) for 60 minutes prior to testing.

  • Compound Formulation:

    • MeOPP: Dissolve 1-(4-Methoxyphenyl)piperazine hydrochloride in sterile 0.9% saline.

    • Reference (mCPP): Dissolve 1-(3-Chlorophenyl)piperazine hydrochloride in sterile 0.9% saline.

    • Vehicle: Sterile 0.9% saline.

  • Administration:

    • Administer compounds intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Dose groups: Vehicle, MeOPP (5, 10, 20 mg/kg), mCPP (2.5, 5 mg/kg).

  • Testing (Open Field):

    • Place the subject in the center of a 40x40 cm acrylic arena equipped with infrared tracking beams.

    • Record locomotor activity (horizontal distance, vertical rearing) for 60 minutes.

  • Data Analysis:

    • Calculate Total Distance Traveled (cm).

    • Compare groups using One-Way ANOVA followed by Dunnett’s post-hoc test.

    • Validation Criteria: The mCPP group must show statistically significant reduction in locomotion (>50%) vs. Vehicle to validate the assay sensitivity.

References

  • Evaluation of Piperazine Designer Drugs

    • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
    • Source: ResearchG
    • URL:[Link]

  • Pharmacological Profile of MeOPP

    • Title: 1-(4-Methoxyphenyl)piperazine Hydrochloride Product Information & Biological Activity.[1][3]

    • Source: MedChemExpress (MCE).
  • Reference Compound (mCPP)

    • Title: In vivo metabolism and efficacy of piperazine deriv
    • Source: National Institute of Health Sciences (Japan)
    • URL:[Link]

  • Chemical Safety & Identity

    • Title: 1-(4-Methoxyphenyl)piperazine PubChem Compound Summary.[3][4]

    • Source: N
    • URL:[Link]

Sources

comparative analysis of receptor binding profiles for piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Receptor Binding Profiles: Piperazine Analogs Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Piperazine Scaffold in Psychopharmacology

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, capable of presenting diverse pharmacophores to G-protein coupled receptors (GPCRs) and monoamine transporters. This guide provides a comparative technical analysis of three distinct piperazine analogs: 1-Benzylpiperazine (BZP) , 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) , and 1-(3-Chlorophenyl)piperazine (mCPP) .

While structurally related, these compounds exhibit divergent pharmacological profiles.[1][2] The addition of a benzyl group (BZP) favors catecholamine transporter interaction (dopamine/norepinephrine), whereas direct phenyl ring attachment (TFMPP, mCPP) shifts selectivity largely toward serotonin (5-HT) receptors. This guide dissects these binding profiles, supported by quantitative data and experimental protocols.

Comparative Receptor Binding Profile

The following data aggregates binding affinity (


) and functional potency (

for release) from multiple authoritative sources. Note the critical distinction between BZP (primarily a transporter substrate) and the phenylpiperazines (primarily receptor agonists).
Table 1: Comparative Binding and Potency Data (nM)
TargetBZP (1-Benzylpiperazine)TFMPP (1-(3-CF3-phenyl)piperazine)mCPP (1-(3-Cl-phenyl)piperazine)Physiological Implication
SERT

(Weak)


Serotonin release/reuptake inhibition.
DAT


(Inactive)

(Weak)
Dopamine release (Stimulant/Euphoric effects).
NET


(Inactive)

(Weak)
Norepinephrine release (Sympathomimetic effects).
5-HT




Anxiolysis vs. Anxiogenesis (partial agonism).
5-HT




Hallucinogenic potential; sleep regulation.
5-HT




Anxiety, appetite suppression, hyperthermia.
5-HT

InactiveInactive (

)
Active (Agonist)Nausea/Emesis (mCPP specific).

-Adrenergic
High Affinity (Antagonist)Low AffinityModerate AffinityAutonomic regulation; feedback loop inhibition.

Data Interpretation:

  • BZP acts as a "false substrate" for NET and DAT, mimicking the mechanism of amphetamine but with lower potency. It lacks direct 5-HT receptor affinity.

  • TFMPP is a non-selective 5-HT agonist. Its 1:2 ratio combination with BZP is often used illicitly to mimic MDMA, as TFMPP provides the serotonergic "mood" component while BZP provides the dopaminergic "rush."

  • mCPP demonstrates high selectivity for the 5-HT

    
     receptor. It is often used as a probe in psychiatric research to induce anxiety or migraine, highlighting the functional consequence of 5-HT
    
    
    
    activation.

Structure-Activity Relationship (SAR) Analysis

The shift from a benzyl substituent to a phenyl substituent fundamentally alters the molecule's spatial orientation within the orthosteric binding pocket of the receptor.

Mechanism of Selectivity
  • N-Benzyl (BZP): The methylene spacer (

    
    ) between the piperazine nitrogen and the phenyl ring increases flexibility. This prevents the "lock-and-key" fit required for 5-HT receptor activation but allows the molecule to navigate the translocation pathway of monoamine transporters (DAT/NET).
    
  • N-Phenyl (TFMPP/mCPP): Direct attachment of the phenyl ring restricts conformational freedom. The aryl moiety mimics the indole ring of serotonin, allowing for

    
    -
    
    
    
    stacking interactions with conserved phenylalanine residues (e.g., Phe340 in 5-HT
    
    
    ) in the receptor pocket.
  • Ring Substitution:

    • Meta-substitution (3-position): Crucial for 5-HT agonist activity. 3-CF

      
       (TFMPP) and 3-Cl (mCPP) are lipophilic and electron-withdrawing, enhancing hydrophobic interactions in the receptor's specific sub-pockets.
      
    • Ortho-substitution (2-position): Often leads to antagonist activity (e.g., in arylpiperazine antipsychotics) by sterically hindering receptor conformational changes.

SAR Visualization

SAR_Analysis Scaffold Piperazine Scaffold Sub_Benzyl N-Benzyl Group (BZP) Scaffold->Sub_Benzyl + Methylene Spacer Sub_Phenyl N-Phenyl Group (TFMPP/mCPP) Scaffold->Sub_Phenyl + Direct Aryl Bond Target_DA Target: DAT / NET (Transporter Substrate) Sub_Benzyl->Target_DA High Affinity Target_5HT Target: 5-HT Receptors (Direct Agonist) Sub_Phenyl->Target_5HT High Affinity Sub_Phenyl->Target_5HT 3-CF3 / 3-Cl Enhances 5-HT2C Effect_Stim Stimulant / Sympathomimetic Target_DA->Effect_Stim Effect_Psycho Hallucinogenic / Anxiogenic Target_5HT->Effect_Psycho

Figure 1: Divergent pharmacological pathways based on N-substitution of the piperazine ring.

Experimental Protocol: Radioligand Binding Assay

To replicate the


 values cited above, a competitive radioligand binding assay is the gold standard. This protocol is designed for 5-HT

receptor binding
using HEK-293 membrane preparations.
Protocol Integrity (Self-Validating Systems)
  • Specific Binding Check: Total binding minus Non-Specific Binding (NSB) must exceed 80% of Total Binding for valid data.

  • Equilibrium Verification: Incubation time must be

    
     of the radioligand dissociation rate.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT

      
       receptors.
      
    • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins. Resuspend pellet. Critical:  Repeat wash 3x to remove endogenous serotonin which interferes with competition.
      
  • Assay Setup (96-well plate):

    • Total Binding (TB): 150

      
      L Membrane + 25 
      
      
      
      L Radioligand (
      
      
      -Mesulergine, 1 nM final).
    • Non-Specific Binding (NSB): TB components + 25

      
      L Mianserin (10 
      
      
      
      M excess).
    • Experimental (Exp): TB components + 25

      
      L Test Compound (BZP/TFMPP) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Incubation:

    • Incubate at 25°C for 60 minutes (Equilibrium phase).

  • Termination:

    • Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI reduces filter binding of the radioligand (noise reduction).

    • Wash 3x with ice-cold Buffer A.

  • Quantification:

    • Add liquid scintillation cocktail. Count Radioactivity (CPM) on a Beta-counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Workflow Diagram

Binding_Assay Start Start: Membrane Prep Wash Wash 3x (Remove Endogenous 5-HT) Start->Wash Incubate Incubate with [3H]-Ligand + Test Compound Wash->Incubate Filter Vacuum Filtration (GF/B + 0.3% PEI) Incubate->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze Validation Validation Check: Specific Binding > 80%? Analyze->Validation

Figure 2: Workflow for Competitive Radioligand Binding Assay.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as 'Party Pills' are Serotonin Releasers and Uptake Inhibitors." Neuropsychopharmacology.

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT2 receptors." Journal of Medicinal Chemistry.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.

  • National Institute on Drug Abuse (NIDA). "PDSP

    
     Database - Psychoactive Drug Screening Program." University of North Carolina. 
    

Sources

evaluating the ADME properties of 1-(4-Methoxybutyl)piperazine against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(4-Methoxybutyl)piperazine represents a specific subclass of N-alkylated piperazines, distinct from the psychoactive N-aryl piperazines (e.g., "party pills" like MeOPP). Functioning primarily as a high-value intermediate in the synthesis of pharmaceutical agents (e.g., antifungal linkers, GPCR ligands), its ADME (Absorption, Distribution, Metabolism, Excretion) profile is defined by the balance between the hydrophilic piperazine core and the lipophilic methoxybutyl tail.

This guide evaluates its physicochemical and pharmacokinetic behavior against three critical comparators:

  • Piperazine (Parent): The baseline hydrophilic scaffold.

  • 1-Butylpiperazine: A direct lipophilic alkyl analog.

  • 1-(2-Methoxyethyl)piperazine: A short-chain ether analog.

  • 1-(4-Methoxyphenyl)piperazine (MeOPP): A "false friend" comparator included to highlight critical safety and metabolic differences between alkyl- and aryl-piperazines.

Physicochemical Property Comparison

The addition of the 4-methoxybutyl chain significantly modulates the lipophilicity and basicity of the piperazine ring, shifting it from a highly polar, permeability-limited molecule to one with balanced amphiphilicity.

Table 1: Comparative Physicochemical Data

Property1-(4-Methoxybutyl)piperazine Piperazine (Parent)1-Butylpiperazine 1-(2-Methoxyethyl)piperazine
Molecular Weight 172.27 g/mol 86.14 g/mol 142.24 g/mol 144.22 g/mol
LogP (Lipophilicity) 0.6 – 0.9 (Predicted) -1.2 (Exp)0.97 (Exp)-0.5 (Predicted)
pKa (Basic N) ~9.1 (Tertiary), ~9.8 (Secondary) 9.8 (Secondary)9.27 (Tertiary)9.15 (Tertiary)
Water Solubility High (Miscible)Very HighModerate/HighHigh
H-Bond Donors 1 (NH)2 (NH)1 (NH)1 (NH)
Primary Utility Synthesis Intermediate / LinkerAnthelmintic / ReagentCO2 Capture / ReagentChemical Reagent

Analyst Insight: The "Methoxybutyl" moiety acts as a lipophilic spacer. While piperazine itself is too polar to cross the Blood-Brain Barrier (BBB) effectively via passive diffusion, the 1-(4-methoxybutyl) derivative possesses a positive LogP (~0.8), placing it in the optimal range for membrane permeability while retaining water solubility.

ADME Evaluation & Mechanism

Absorption & Permeability
  • Mechanism: Passive diffusion driven by the uncharged fraction at physiological pH.

  • Comparison:

    • Piperazine: Permeability limited (Class III). Requires paracellular transport or transporters.

    • 1-(4-Methoxybutyl)piperazine: The butyl chain masks the polarity of one nitrogen. At pH 7.4, a significant fraction exists as the mono-cation, but the lipophilic tail facilitates membrane partitioning better than the ethyl-ether analog [1].

Metabolism (The Critical Differentiator)

Metabolic stability is the primary divergence point between the target molecule and the aryl-piperazines.

  • Target Molecule (Alkyl): Subject to N-dealkylation (removing the chain) and O-demethylation (exposing the alcohol). This is generally a slow, clearance-based process mediated by CYP450s (likely CYP2D6/3A4).

  • MeOPP (Aryl): The phenyl ring is resistant to N-dealkylation but highly susceptible to aromatic hydroxylation. This creates active metabolites with serotonergic activity, unlike the inert metabolites of the alkyl series [2].

Excretion
  • Renal Clearance: Due to the high pKa (~9.1), the molecule is largely ionized in urine (pH ~6), trapping it for renal excretion.

  • Half-Life: Expected to be short-to-moderate (< 4-6 hours) due to efficient renal clearance of the polar parent and metabolites, similar to 1-butylpiperazine.

Visualizing the Metabolic Fate[1][2][3]

The following diagram illustrates the divergent metabolic pathways between the target alkyl-piperazine and the toxicologically relevant aryl-piperazine.

MetabolicPathways cluster_legend Metabolic Fate Target 1-(4-Methoxybutyl)piperazine (Target) Piperazine Piperazine (Core Scaffold) Target->Piperazine N-Dealkylation (CYP3A4/2D6) Alcohol 1-(4-Hydroxybutyl)piperazine (O-Demethylated) Target->Alcohol O-Demethylation MeOPP 1-(4-Methoxyphenyl)piperazine (MeOPP - Toxic Comparator) MeOPP->Piperazine N-Dealkylation (Minor Pathway) HydroxyAryl Hydroxylated Aryl Metabolite (Active/Toxic) MeOPP->HydroxyAryl Aromatic Hydroxylation (Major Pathway)

Caption: Divergent metabolic pathways. The target molecule undergoes dealkylation to inactive piperazine, whereas the aryl comparator (MeOPP) forms active hydroxylated metabolites.

Experimental Protocols

To validate the predicted properties, the following self-validating protocols are recommended.

Protocol A: High-Throughput LogP Determination (HPLC Method)

Standard shake-flask methods are slow; this HPLC surrogate method is preferred for piperazine derivatives.

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase: Isocratic elution with Methanol:Water (60:40) buffered to pH 7.4 (Ammonium Acetate) to mimic physiological ionization.

  • Calibration: Inject a standard curve of 5 reference compounds with known LogP values (e.g., Piperazine, Toluene, Acetophenone).

  • Measurement: Inject 1-(4-Methoxybutyl)piperazine (10 µM in mobile phase).

  • Calculation:

    
    
    Where 
    
    
    
    is retention time and
    
    
    is dead time (uracil). Correlate
    
    
    to LogP using the calibration slope.
  • Validation: The derived LogP should fall between 0.6 and 0.9. If < 0, check pH buffer (compound may be fully ionized).

Protocol B: In Vitro Microsomal Stability (Metabolic Clearance)

Determines the susceptibility to N-dealkylation.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate test compound at 1 µM (prevents enzyme saturation).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 mins.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 mins into cold Acetonitrile (quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for:

    • Parent: 173 → [Fragment]

    • Metabolite (Piperazine): 87 → [Fragment]

    • Metabolite (Alcohol): 159 → [Fragment]

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    

References

  • ChemicalBook. (2025).[1] 1-Butylpiperazine Physicochemical Properties and CAS Data. Retrieved from

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Retrieved from

  • BenchChem. (2025).[2] Metabolic Pathways of N-Substituted Piperazines: Technical Guide. Retrieved from

  • University of Regina. (2010). pKa Values of Some Piperazines at Various Temperatures. Retrieved from

  • PubChem. (2025).[3][4][5][6] 1-(2-Methoxyethyl)piperazine Compound Summary. Retrieved from

Sources

Strategic Route Selection: Chemo-Catalytic vs. Bio-Catalytic Pathways for Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Sitagliptin (Januvia®) API Manufacturing

Executive Summary

The Verdict: For high-value chiral amines, Biocatalysis has surpassed traditional Metal-Catalyzed Hydrogenation in cost-effectiveness and sustainability, provided the substrate solubility barrier can be overcome.

This guide objectively compares the two dominant synthetic pathways for Sitagliptin , a DPP-4 inhibitor. While the traditional Rhodium-catalyzed route is chemically robust, it suffers from high capital expenditure (high-pressure equipment) and downstream purification costs. The engineered enzymatic route, despite high initial R&D overhead for protein engineering, delivers a 53% increase in daily productivity , a 19% reduction in total waste , and near-perfect stereoselectivity (>99.95% ee), eliminating the need for recrystallization.

Pathway Analysis: The Contenders

Pathway A: The Traditional Route (Metal-Catalyzed Hydrogenation)

Mechanism: Asymmetric hydrogenation of an unprotected enamine using a Rhodium-Josiphos catalyst.

  • The Workflow: Pro-sitagliptin ketone is condensed with ammonium acetate to form an enamine. This intermediate undergoes high-pressure hydrogenation (250 psi) using a chiral Rhodium catalyst.

  • Technical Bottleneck: The stereoselectivity is good (~97% ee) but insufficient for pharmaceutical standards (>99.9%). This necessitates a final crystallization step, which sacrifices yield (approx. 10% loss) to upgrade optical purity.

  • Cost Drivers: Rhodium volatility, high-pressure containment (CAPEX), and heavy metal scavenging (OPEX).

Pathway B: The Engineered Route (Biocatalytic Transamination)

Mechanism: Direct transamination of the pro-sitagliptin ketone using an engineered Pyridoxal-5'-phosphate (PLP) dependent transaminase.

  • The Workflow: The ketone is reacted directly with isopropyl amine (amine donor) in the presence of the enzyme and PLP. The enzyme transfers the amine group to the ketone, releasing acetone as a byproduct.

  • Technical Breakthrough: The wild-type enzyme had zero activity on this bulky substrate. Directed evolution (via Codexis/Merck) introduced 27 mutations to widen the active site and tolerate high organic cosolvent concentrations (50% DMSO) to solve solubility issues.

  • Cost Drivers: Enzyme evolution (Sunk Cost), DMSO solvent recovery.

Visualizing the Pathways

The following diagram contrasts the unit operations of both pathways. Note the reduction in steps for the biological route.[1][2]

SynthesisPathways cluster_chemical Pathway A: Chemical Synthesis (Rh-Catalyzed) cluster_bio Pathway B: Biocatalytic Synthesis (Transaminase) Ketone Pro-sitagliptin Ketone Enamine Enamine Formation Ketone->Enamine Hydrog Rh-Catalyzed Hydrogenation (250 psi) Enamine->Hydrog Purify Carbon Treatment (Rh Removal) Hydrog->Purify Cryst Recrystallization (ee Upgrade) Purify->Cryst Sitagliptin_Chem Sitagliptin (Chemical Grade) Cryst->Sitagliptin_Chem Ketone_Bio Pro-sitagliptin Ketone Reaction Transamination (Ambient Pressure) Ketone_Bio->Reaction + iPrNH2 + 50% DMSO Enzyme Engineered Transaminase (ATA-117 variant) Enzyme->Reaction Extract Extraction & Acidification Reaction->Extract Sitagliptin_Bio Sitagliptin (Bio Grade) Extract->Sitagliptin_Bio

Figure 1: Comparative workflow analysis.[2][3] The chemical route (Red) requires high-pressure steps and extensive purification.[2][3] The biological route (Green) telescopes the synthesis, eliminating metal removal and enantiomeric upgrading.

Comparative Metrics: Data-Driven Analysis

The following data is derived from the industrial scale-up results reported by Merck & Co. and Codexis [1, 2].

Table 1: Technical & Green Chemistry Performance
MetricPathway A (Chemical)Pathway B (Biocatalytic)Impact / Delta
Enantiomeric Excess (ee) ~97% (Crude)>99.95% (Crude)Eliminates Recrystallization
Overall Yield ~80-82%~92%+10-13% Yield
Productivity Baseline+53% ( kg/L/day )Major Throughput Increase
Total Waste High (Solvent/Metal)Reduced by 19%Lower Disposal Costs
Operating Pressure 250 psi (High Pressure)Ambient (1 atm)Lower CAPEX / Safety Risk
Heavy Metals Rhodium (Requires removal)NoneCompliance Simplified
Table 2: Cost Structure Analysis (COGS)
Cost ComponentChemical Route ImpactBiocatalytic Route Impact
Raw Materials High (Rh catalyst is expensive/volatile).Moderate (Enzyme cost is low at scale; iPrNH2 is cheap).
Capital (CAPEX) High (Requires high-pressure hydrogenation vessels).Low (Uses standard multipurpose reactors).
Labor/Time High (Longer cycle time due to purification).Low (Streamlined work-up).
Quality Control High (Strict metal scavenging assays required).Low (No heavy metal testing needed).

Experimental Protocol: The "Winning" Workflow

This protocol describes the Biocatalytic Transamination process. It is designed for researchers to validate the efficacy of engineered transaminases (ATAs) on difficult substrates.

Objective: Synthesis of Sitagliptin free base via ATA-117 variant.

Reagents & Equipment[1][3]
  • Substrate: Pro-sitagliptin ketone (200 g/L loading).

  • Biocatalyst: Engineered CDX-017 transaminase (lyophilized powder).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropyl amine (iPrNH2).[4]

  • Solvent System: 50% DMSO / 50% Aqueous Buffer.

  • Equipment: Overhead stirrer, pH stat or manual pH control, HPLC for conversion monitoring.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M triethanolamine (TEA) buffer. Add PLP (2 g/L) to the solution.

  • Amine Donor Addition: Add isopropyl amine (1 M equivalents relative to ketone). Note: This reaction is reversible; excess amine drives the equilibrium.

  • Solvent Integration: Add DMSO to the buffer to achieve a 50% v/v ratio.

    • Expert Insight: High DMSO is critical here. Most enzymes denature at >10% DMSO. This specific variant was evolved to survive 50% DMSO to solubilize the hydrophobic ketone substrate [1].

  • Substrate Loading: Dissolve Pro-sitagliptin ketone (200 g/L final conc) into the mixture. Adjust pH to 8.5 using HCl.

  • Reaction Initiation: Add the transaminase enzyme (6 g/L). Heat to 40°C-45°C.

  • Monitoring: Agitate for 24 hours. Monitor conversion via HPLC (C18 column, Acetonitrile/Water gradient).

    • Target: >99% conversion.[2][3]

  • Work-up:

    • Acidify to pH 2 to quench enzyme and solubilize the amine product.

    • Wash with toluene to remove unreacted ketone (if any) and acetone byproduct.

    • Basify aqueous layer to pH 10 to precipitate Sitagliptin free base.

    • Filter and dry.

Decision Framework: When to Switch?

Not every synthesis warrants a biocatalytic overhaul. Use this logic flow to determine if your pathway is a candidate for enzymatic replacement.

DecisionMatrix Start New Chiral Amine Target ChiralCenter Is the chiral center difficult for chemical catalysis? Start->ChiralCenter SubstrateSol Is Substrate Soluble in Aqueous/Co-solvent? ChiralCenter->SubstrateSol Yes (Poor ee) ChemRoute Stick to Chemical Synthesis ChiralCenter->ChemRoute No (Easy Chem) EnzymeLib Screen Transaminase Library (Commercial Kits) SubstrateSol->EnzymeLib Yes SubstrateSol->ChemRoute No (Insoluble) Hit Hit > 1% Conversion? EnzymeLib->Hit Evolve Is Directed Evolution Feasible? (Time/Cost) Hit->Evolve Marginal Activity Hit->ChemRoute No Activity BioRoute Develop Biocatalytic Process Hit->BioRoute Yes (>50% Conv) Evolve->ChemRoute No (Low Vol/Generic) Evolve->BioRoute Yes (High Vol Product)

Figure 2: Strategic Decision Matrix for Pathway Selection. High-volume, high-value targets with difficult stereocenters justify the R&D cost of enzyme evolution.

References

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ...[5] & Huisman, G. W. (2010).[5] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture . Science, 329(5989), 305-309.[5] Link

  • U.S. Environmental Protection Agency.[3] (2010).[3][4][5][6][7] Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award . EPA.gov.[3] Link

  • Sheldon, R. A., & Woodley, J. M. (2018).[6] Role of Biocatalysis in Sustainable Chemistry . Chemical Reviews, 118(2), 801-838. Link

  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed . ACS Medicinal Chemistry Letters, 8(5), 476-480. Link

Sources

Safety Operating Guide

1-(4-Methoxybutyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

1-(4-Methoxybutyl)piperazine is an organic base containing a secondary amine and an ether linkage.[1] For disposal purposes, it must be classified as a Corrosive Organic Liquid (Basic) .

  • Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Critical Restriction: Do NOT dispose of down the drain. Piperazine derivatives exhibit aquatic toxicity and resistance to biodegradation.

  • Immediate Hazard: Incompatible with strong acids and oxidizers.[2] Segregate immediately to prevent exothermic runaway reactions.

Chemical Profile & Hazard Assessment

To ensure safe handling, we must first validate the chemical nature of the substance.[3] While specific Safety Data Sheets (SDS) for custom intermediates like the methoxybutyl variant can be sparse, its behavior is dictated by its functional groups: the piperazine ring and the aliphatic ether tail.

PropertyCharacteristicOperational Implication
Chemical Class Aliphatic Amine / EtherAlkaline; capable of forming salts.[1]
Basicity High (pKa est. ~9.[1]8)Corrosive. Causes burns to skin/eyes.[4] Reacts violently with acids.
Physical State Liquid (likely) or Low-Melting SolidRequires leak-proof secondary containment.[1]
Flash Point Est. >90°C (Combustible)Classified as waste code D002 (Corrosive) and potentially D001 (Ignitable) depending on solvent context.[1]
Aquatic Toxicity Moderate to HighStrict prohibition on sewer disposal.

The Causality of Hazard: The piperazine ring contains two nitrogen atoms. The secondary amine nitrogen is highly nucleophilic and basic. Mixing this waste with acid waste streams (common in HPLC waste) will generate significant heat (exothermic neutralization) and potential spattering. The methoxybutyl group adds lipophilicity, facilitating skin absorption, making contact hazardous.

Pre-Disposal: Segregation & Storage Protocol

Effective disposal begins at the bench. You must establish a "Self-Validating" storage system where the container itself signals the hazard.

A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why: HDPE is resistant to the caustic nature of amines. Avoid metal containers (aluminum/zinc), which can corrode and generate hydrogen gas upon contact with strong bases.

  • Venting: Use a vented cap if the waste is mixed with other reagents to prevent pressure buildup from slow off-gassing.

B. Segregation Logic (The "Red Line" Rule)

Never place 1-(4-Methoxybutyl)piperazine in a "General Organic Waste" carboy without checking pH compatibility.

  • INCOMPATIBLE: Strong Acids (Sulfuric, Hydrochloric), Acid Chlorides, Halogenated Solvents (potential for alkylation reactions over time).

  • COMPATIBLE: Basic organic solvents (Pyridine, Triethylamine), Alcohols (Ethanol, Methanol), Non-halogenated organics.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

Step 1: Characterization & pH Verification

Before bulking waste, verify the pH.

  • Dip a pH strip into the waste aliquot.

  • Result > 10: Confirm as Basic Organic Waste .

  • Result < 7: STOP. You have a cross-contamination issue. Do not add more amine. Label as "Mixed Acid/Base Waste" and alert the safety officer.

Step 2: Labeling

Label the container with the following specific identifiers to aid the waste contractor:

  • Chemical Name: 1-(4-Methoxybutyl)piperazine solution.[1]

  • Hazard Class: 8 (Corrosive).

  • Constituents: List any solvents (e.g., "in Dichloromethane" or "Neat").

  • Waste Code: D002 (Corrosive).

Step 3: Bulking & Handoff

Transfer the segregated container to your facility's Central Accumulation Area (CAA).

  • Protocol: Ensure the container is <90% full to allow for thermal expansion.

  • Destruction: Specify Fuel Blending or Incineration on the manifest.

    • Mechanism:[5][6][7][8][9] Incineration at >1000°C is required to break the piperazine ring and prevent environmental persistence.

Visualization: Waste Decision Matrix

The following diagram outlines the decision logic for handling this specific chemical stream.

DisposalWorkflow Start Waste Generation: 1-(4-Methoxybutyl)piperazine CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Substance CheckState->Pure Solid/Liquid Solution In Solution CheckState->Solution Dissolved Segregate SEGREGATE: Basic Waste Stream (Do NOT mix with Acids) Pure->Segregate CheckSolvent Check Solvent Type Solution->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Water Based Organic Organic Solvent CheckSolvent->Organic Ethanol/DCM/EtOAc Aqueous->Segregate High Aquatic Tox Risk Organic->Segregate Label Label: Corrosive (pH > 10) Waste Code D002 Segregate->Label Disposal FINAL DISPOSAL: High-Temp Incineration Label->Disposal

Figure 1: Decision matrix for the segregation and disposal of piperazine derivative waste streams.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: The vapors may be irritating to the respiratory tract.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralize: Do not use water immediately (it spreads the base).

    • Use a Citric Acid or Dilute Acetic Acid spill kit to neutralize the base.

    • Look for the cessation of fizzing (if carbonate is present in the kit) or check pH to ensure neutrality (pH 6-8).

  • Absorb: Use vermiculite or clay absorbent pads.

  • Dispose: Scoop material into a wide-mouth jar and label as "Debris from Chemical Spill: Piperazine Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybutyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybutyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.